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  • Product: 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol
  • CAS: 1006319-39-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-{[(1,5-Dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol

Foreword: Navigating the Landscape of a Novel Molecule In the realm of drug discovery and materials science, the journey from a chemical structure on paper to a functional molecule is paved with a thorough understanding...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Landscape of a Novel Molecule

In the realm of drug discovery and materials science, the journey from a chemical structure on paper to a functional molecule is paved with a thorough understanding of its fundamental physicochemical properties. This guide is dedicated to a promising yet sparsely documented compound: 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol. With the CAS Number 1006319-39-6, this molecule merges the biologically significant pyrazole core with a classic phenolic structure, suggesting a rich potential for diverse applications.[1]

Due to the limited availability of direct experimental data in the public domain, this whitepaper adopts a dual-pronged approach. Firstly, it provides a robust predictive analysis of the key physicochemical characteristics of the title compound, grounded in the established principles of organic chemistry and data from structurally analogous compounds. Secondly, and crucially, it equips the researcher with detailed, field-proven experimental protocols to empirically determine these properties. This guide is therefore not merely a repository of information but a practical roadmap for the comprehensive characterization of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to understand its structure and basic molecular attributes.

Chemical Structure:

Figure 1: Chemical structure of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol.

Core Molecular Data:

PropertyValueSource
CAS Number 1006319-39-6[1]
Molecular Formula C₁₂H₁₅N₃O[1]
Molecular Weight 217.272 g/mol [1]
Exact Mass 217.121512 g/mol [1]

Synthesis Pathway: A Proposed Mannich-Type Reaction

synthesis_workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_outcome Product & Purification 4-amino-1,5-dimethylpyrazole 4-amino-1,5-dimethylpyrazole Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) 4-amino-1,5-dimethylpyrazole->Solvent (e.g., Ethanol) Formaldehyde Formaldehyde Formaldehyde->Solvent (e.g., Ethanol) Phenol Phenol Phenol->Solvent (e.g., Ethanol) Mild Acidic or Basic Catalyst Mild Acidic or Basic Catalyst Solvent (e.g., Ethanol)->Mild Acidic or Basic Catalyst Stirring at RT to mild heat Stirring at RT to mild heat Mild Acidic or Basic Catalyst->Stirring at RT to mild heat Crude Product Crude Product Stirring at RT to mild heat->Crude Product Purification (Column Chromatography) Purification (Column Chromatography) Crude Product->Purification (Column Chromatography) Final Product Final Product Purification (Column Chromatography)->Final Product

Figure 2: Proposed synthetic workflow for 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • δ 7.20-6.80 (m, 4H): Aromatic protons of the phenol ring.

  • δ 7.50 (s, 1H): Proton on the C3 of the pyrazole ring.

  • δ 4.90 (br s, 1H): Phenolic -OH proton. The chemical shift and peak shape are highly dependent on concentration and solvent.

  • δ 4.30 (d, 2H): Methylene protons (-CH₂-).

  • δ 3.70 (s, 3H): N-methyl protons of the pyrazole ring.

  • δ 2.40 (s, 3H): C-methyl protons of the pyrazole ring.

  • δ 2.10 (br t, 1H): Amino -NH proton.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • δ 155.0: Phenolic carbon (C-OH).

  • δ 130.0-115.0: Aromatic carbons of the phenol ring and pyrazole ring carbons.

  • δ 45.0: Methylene carbon (-CH₂-).

  • δ 35.0: N-methyl carbon of the pyrazole ring.

  • δ 12.0: C-methyl carbon of the pyrazole ring.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the proton signals.

Infrared (IR) Spectroscopy

Predicted Key IR Absorption Bands (cm⁻¹):

  • 3400-3200 (broad): O-H stretching of the phenol group.

  • 3350-3300 (medium): N-H stretching of the secondary amine.

  • 3100-3000 (weak): Aromatic C-H stretching.

  • 2950-2850 (weak): Aliphatic C-H stretching from methyl and methylene groups.

  • 1600-1450 (medium-strong): C=C stretching of the aromatic and pyrazole rings.

  • 1260-1180 (strong): C-O stretching of the phenol.

  • 1300-1200 (medium): C-N stretching.

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: For a solid sample, either prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 217.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of methyl groups, cleavage of the aminomethyl linker, and fragmentation of the pyrazole and phenol rings.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the ions to generate the mass spectrum.

Physical and Chemical Properties

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid of this nature, a sharp melting point is expected.

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: Place a small amount of the dry, powdered sample into a capillary tube.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Measurement: Heat the sample slowly (1-2 °C/min) near the expected melting point and record the temperature range from the first appearance of liquid to the complete melting of the solid.

Solubility Profile

The presence of both a polar phenol group and a hydrogen-bonding aminomethyl group, combined with the heterocyclic pyrazole ring, suggests a nuanced solubility profile.

  • Predicted High Solubility: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

  • Predicted Low Solubility: Non-polar solvents (e.g., hexane, toluene).

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method):

solubility_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add excess solid to solvent Add excess solid to solvent Seal vials Seal vials Add excess solid to solvent->Seal vials Thermostatic shaker (e.g., 25°C) Thermostatic shaker (e.g., 25°C) Seal vials->Thermostatic shaker (e.g., 25°C) Agitate for 24-72h Agitate for 24-72h Thermostatic shaker (e.g., 25°C)->Agitate for 24-72h Centrifuge/Filter Centrifuge/Filter Agitate for 24-72h->Centrifuge/Filter Analyze supernatant (e.g., HPLC, UV-Vis) Analyze supernatant (e.g., HPLC, UV-Vis) Centrifuge/Filter->Analyze supernatant (e.g., HPLC, UV-Vis) Quantify concentration Quantify concentration Analyze supernatant (e.g., HPLC, UV-Vis)->Quantify concentration

Figure 3: Workflow for experimental solubility determination.

Acid Dissociation Constant (pKa)

The molecule possesses two ionizable groups: the phenolic hydroxyl group (acidic) and the secondary amino group (basic).

  • Phenolic -OH: Expected pKa around 9-10.

  • Amino -NH-: Expected pKa of the conjugate acid around 4-5.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Solution Preparation: Prepare a dilute aqueous solution of the compound of known concentration.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Conclusion and Future Directions

2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol stands as a molecule of significant interest at the crossroads of medicinal chemistry and material science. While direct experimental data remains to be fully elucidated in publicly accessible literature, this guide provides a comprehensive framework for its characterization. The predictive data herein offers a solid foundation for initial experimental design, and the detailed protocols serve as a practical guide for researchers to generate empirical data. The synthesis and thorough characterization of this and related compounds will undoubtedly pave the way for the exploration of their biological activities and potential applications.

References

  • PubChem. (n.d.). 3-(Aminomethyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)phenol. Retrieved from [Link]

  • Dizdar, M., et al. (2024). Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2-Phenyl-1H-Pyrazol-3(2H)-One Structural Unit Derived from Phenolic Aldehydes. Kemija u industriji, 73(1-2), 1-10.
  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2022). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • MDPI. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Retrieved from [Link]

  • PMC. (2023). Structure of (E)-4-amino-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}. Retrieved from [Link]

  • ResearchGate. (2018). Novel Aminomethyl Derivatives of 4‐Methyl‐2‐prenylphenol: Synthesis and Antioxidant Properties. Retrieved from [Link]

  • Air Force Institute of Technology. (2002). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]

  • ResearchGate. (2007). Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Retrieved from [Link]

  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2005). 2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol. Retrieved from [Link]

  • PMC. (2021). Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 4-Amino-1,5-dimethyl-2-phenylpyrazolone Derivatives and their Antioxidant Activity. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-[di(1H-pyrazol-1-yl)methyl]phenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa value of phenolic compounds used in this study. Retrieved from [Link]

  • PMC. (2008). 2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. Retrieved from [Link]

  • PMC. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • ResearchGate. (2018). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

  • Semantic Scholar. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Retrieved from [Link]

  • Semantic Scholar. (2013). Physicochemical Characterization and Solubility Enhancement Studies of Mebendazole Solid Dispersions in Solvent Mixtures. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2014). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of Aminomethylated Phenols

For Researchers, Scientists, and Drug Development Professionals Abstract Aminomethylated phenols, commonly synthesized via the Mannich reaction, are a pivotal class of compounds in medicinal chemistry and materials scien...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomethylated phenols, commonly synthesized via the Mannich reaction, are a pivotal class of compounds in medicinal chemistry and materials science.[1][2][3] Their biological activity and physical properties are intrinsically linked to their molecular structure, necessitating precise and comprehensive characterization.[2][4] This guide provides a detailed exploration of the spectroscopic techniques essential for the unambiguous structural elucidation and purity assessment of these compounds. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Through this multi-faceted analytical approach, researchers can gain a holistic understanding of their synthesized aminomethylated phenols, ensuring data integrity and accelerating research and development.

Introduction: The Significance of Aminomethylated Phenols

Aminomethylated phenols, or phenolic Mannich bases, are synthesized through the aminomethylation of a phenol, a reaction that introduces an aminomethyl group onto the aromatic ring.[5] This structural motif is a cornerstone in the development of a wide array of pharmacologically active agents, including anticancer, antimalarial, and anti-inflammatory drugs.[2][3] The versatility of the Mannich reaction allows for the generation of diverse molecular architectures by varying the phenol, aldehyde (typically formaldehyde), and amine starting materials.[6][7]

The precise location of the aminomethyl group (ortho, meta, or para to the hydroxyl group) and the nature of the substituents on the aromatic ring and the amine moiety all profoundly influence the molecule's biological activity and chemical properties.[4][8] Therefore, rigorous spectroscopic characterization is not merely a procedural step but a critical component of the research process, ensuring the correct structural assignment and guiding further synthetic efforts.

The Synthetic Foundation: The Mannich Reaction

A foundational understanding of the synthesis of aminomethylated phenols is crucial for interpreting their spectroscopic data. The Mannich reaction is a three-component condensation involving a phenol, formaldehyde, and a primary or secondary amine.[5] The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich phenolic ring in an electrophilic aromatic substitution.

Mannich_Reaction cluster_1 Iminium Ion Formation cluster_2 Electrophilic Aromatic Substitution Amine R₂NH (Amine) Iminium [R₂N=CH₂]⁺ (Iminium Ion) Amine->Iminium + H⁺ Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Iminium Phenol Phenol Intermediate Wheland Intermediate Phenol->Intermediate + [R₂N=CH₂]⁺ Product Aminomethylated Phenol Intermediate->Product - H⁺

Caption: The Mannich reaction mechanism for the synthesis of aminomethylated phenols.

Typically, the aminomethylation occurs at the ortho position relative to the hydroxyl group due to its activating and directing effects. However, para-substituted products can also be formed, and the regioselectivity can be influenced by reaction conditions and the steric hindrance of the reactants.[1]

A Multi-Spectroscopic Approach for Unambiguous Characterization

A single spectroscopic technique is often insufficient for the complete characterization of a novel compound. A synergistic approach, integrating data from NMR, FT-IR, UV-Vis, and MS, provides a self-validating system for structural confirmation.

Spectroscopic_Workflow cluster_techniques Analytical Techniques Synthesis Synthesis of Aminomethylated Phenol Purification Purification Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR ¹H NMR ¹³C NMR FTIR FT-IR UVVis UV-Vis MS Mass Spectrometry Data_Analysis Data Analysis and Structural Elucidation NMR->Data_Analysis FTIR->Data_Analysis UVVis->Data_Analysis MS->Data_Analysis Final_Structure Confirmed Structure Data_Analysis->Final_Structure

Caption: A logical workflow for the synthesis and spectroscopic characterization of aminomethylated phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Key Diagnostic Signals:

  • Phenolic -OH Proton: The chemical shift of the phenolic hydroxyl proton is highly variable and concentration-dependent, typically appearing as a broad singlet between δ 4.5 and 7.0 ppm.[9] In some cases, strong intramolecular hydrogen bonding with the ortho-aminomethyl group can shift this signal further downfield to δ 8.5-10.5 ppm.[2][6] The addition of D₂O will cause this peak to disappear due to proton-deuterium exchange, confirming its identity.[10]

  • Methylene (-CH₂-) Protons: The protons of the methylene bridge between the aromatic ring and the nitrogen atom are highly characteristic. They typically appear as a sharp singlet in the range of δ 3.4 to 4.1 ppm.[6] The integration of this signal should correspond to two protons.[2]

  • Aromatic Protons: The chemical shifts and splitting patterns of the aromatic protons (typically δ 6.5-7.5 ppm) are crucial for determining the substitution pattern on the phenolic ring.[6] The coupling constants between adjacent protons can help to distinguish between ortho, meta, and para isomers.

  • Amine Protons: Protons on the nitrogen atom of primary and secondary amines can appear as broad signals, and their chemical shifts are also concentration and solvent-dependent. For secondary amines, the N-H proton signal is often observed. Protons on alkyl groups attached to the nitrogen will have characteristic shifts depending on their proximity to the nitrogen atom.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a unique signal for each carbon atom in a distinct electronic environment. This technique is particularly valuable for confirming the carbon skeleton and identifying the substitution pattern on the aromatic ring.[8]

Key Diagnostic Signals:

  • Carbonyl Carbon (C-OH): The carbon atom attached to the hydroxyl group (ipso-carbon) is typically found in the range of δ 150-160 ppm.[8][11]

  • Methylene Carbon (-CH₂-): The carbon of the methylene bridge typically resonates between δ 40 and 65 ppm.[8][12][13]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons (δ 110-150 ppm) are sensitive to the electronic effects of the substituents.[8][14] The symmetry of the substitution pattern will be reflected in the number of aromatic signals. For example, a para-substituted phenol will show fewer aromatic signals than an ortho- or meta-substituted isomer due to symmetry.[11]

  • Amine Carbons: Carbons of the alkyl groups attached to the nitrogen will appear in the aliphatic region of the spectrum, with their chemical shifts influenced by the nitrogen atom.

Carbon Atom2-(Aminomethyl)phenol (ppm)3-(Aminomethyl)phenol (ppm)4-(Aminomethyl)phenol (ppm)
C-1 (C-OH)156.4156.9155.9
C-2123.6113.8115.8
C-3118.9141.7130.0
C-4128.7118.7130.0
C-5115.6113.8115.8
C-6128.1129.7129.9
-CH₂-42.946.145.3
Data sourced from the Spectral Database for Organic Compounds (SDBS) and presented in a comparative analysis by BenchChem.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[15][16]

Key Diagnostic Vibrational Bands:

  • O-H Stretch (Phenolic): A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the phenolic group.[17][18][19] The broadness is a result of intermolecular hydrogen bonding.[20][21]

  • N-H Stretch (Amine): Primary amines show two bands in the 3300-3500 cm⁻¹ region, while secondary amines show a single, weaker band.[17][22] Tertiary amines will not have an N-H stretch.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.[17]

  • C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region are indicative of carbon-carbon double bond stretching within the aromatic ring.[21]

  • C-N Stretch (Amine): The C-N stretching vibration typically appears in the 1000-1250 cm⁻¹ range.[17]

Functional GroupVibrational Frequency (cm⁻¹)Appearance
Phenolic O-H3200-3600Broad
Amine N-H (secondary)3300-3500Medium, one band
Aromatic C-H> 3000Sharp, medium
Aliphatic C-H< 3000Sharp, medium to strong
Aromatic C=C1450-1600Medium to strong
C-N1000-1250Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.[23][24] Phenolic compounds exhibit characteristic UV absorptions due to the presence of the aromatic ring.[25][26]

The position and intensity of the absorption maxima (λ_max) can be influenced by the substitution pattern on the aromatic ring and the solvent polarity. Typically, phenols show a strong absorption band around 270-280 nm.[23][25] The introduction of the aminomethyl group may cause a slight shift in the λ_max. While not as structurally informative as NMR or FT-IR, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for confirming the presence of the phenolic chromophore.[24][27]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[28] It also offers insights into the structure through the analysis of fragmentation patterns.

  • Molecular Ion Peak (M⁺): The peak with the highest mass-to-charge ratio (m/z) generally corresponds to the molecular ion, providing the molecular weight of the compound.[29] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.

  • Fragmentation Pattern: The fragmentation of aminomethylated phenols in the mass spectrometer often involves cleavage of the benzylic C-N bond. This results in the formation of a stable benzylic cation. The fragmentation pattern can provide confirmatory evidence for the proposed structure.

Experimental Protocol: A Representative Spectroscopic Analysis

This section outlines a general workflow for the spectroscopic characterization of a newly synthesized aminomethylated phenol.

8.1. Sample Preparation

  • NMR: Dissolve 10-50 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] The choice of solvent should be consistent for comparison with reference data. Transfer the solution to a 5 mm NMR tube.

  • FT-IR: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate.

  • UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • MS: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

8.2. Data Acquisition

  • NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.[8]

  • FT-IR: Record the spectrum over the range of 4000-400 cm⁻¹.

  • UV-Vis: Scan the spectrum over the range of 200-800 nm.

  • MS: Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

8.3. Data Analysis and Interpretation

  • MS: Determine the molecular weight from the molecular ion peak.

  • FT-IR: Identify the key functional groups present in the molecule.

  • ¹H NMR: Assign the signals to the different types of protons in the molecule. Use integration and splitting patterns to confirm the assignments.

  • ¹³C NMR: Assign the signals to the different carbon atoms. Use the number of signals and their chemical shifts to confirm the carbon skeleton and substitution pattern.

  • UV-Vis: Confirm the presence of the phenolic chromophore.

  • Integrated Analysis: Combine the information from all spectroscopic techniques to propose and confirm the final structure of the aminomethylated phenol.

Conclusion

The comprehensive spectroscopic characterization of aminomethylated phenols is indispensable for ensuring the structural integrity and purity of these important compounds. By employing a multi-technique approach encompassing NMR, FT-IR, UV-Vis, and MS, researchers can confidently elucidate the structures of their synthesized molecules. This rigorous analytical workflow is fundamental to advancing drug discovery and materials science, where the precise molecular architecture dictates function and activity.

References

  • IntechOpen. (2018, November 5). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]

  • Taylor & Francis Online. (2012, September 20). Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Retrieved from [Link]

  • Roman, G. (2012). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. REV. CHIM. (Bucharest), 63(3), 255-258.
  • J-STAGE. (1988). Regioselective Preparation of Aminomethylphenols by Reduction of Mannich bases of Halophenols with Raney Cu-Al Alloy in. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]

  • Roman, G., & Puflene, A. (2010). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Studia Universitatis Babes-Bolyai Chemia, 55(4), 183-192.
  • National Center for Biotechnology Information. (2021, July 31). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURES OF TWO NEW PHENOLIC MANNICH BASES. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • HETEROCYCLES. (2008). REGIOSELECTIVE MANNICH REACTION OF PHENOLS UNDER HIGH PRESSURE USING DICHLOROMETHANE AS C1 UNIT#. 76(2), 1033-1044.
  • Research Square. (2022, February 22). UV-Visible Spectroscopic Technique for Prediction of Total Polyphenol Contents for a Bunch of Medicinal Plant Extracts. Retrieved from [Link]

  • International Journal of Science, Engineering and Technology. (2023).
  • Bulletin of the Chemical Society of Ethiopia. (2019). Synthesis, characterization and crystal structures of two new phenolic mannich bases. 33(2), 341-348.
  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy.
  • Wiley-VCH. (n.d.). 2-[N-(Prop-2'-enyl)-aminomethyl]-phenol - SpectraBase. Retrieved from [Link]

  • University of Calgary. (2009, October 19). APPENDIX 3 - Table of infrared bands. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2018).
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Foundational

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol

A Roadmap for Target Identification and Validation Abstract This technical guide outlines a comprehensive, hypothesis-driven strategy for the elucidation of potential therapeutic targets for the novel compound 2-{[(1,5-d...

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Author: BenchChem Technical Support Team. Date: March 2026

A Roadmap for Target Identification and Validation

Abstract

This technical guide outlines a comprehensive, hypothesis-driven strategy for the elucidation of potential therapeutic targets for the novel compound 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol (henceforth referred to as Compound X). Given the absence of established biological activity data for this specific molecule, this document serves as a practical roadmap for researchers in drug discovery and development. By leveraging the known pharmacological profile of the broader pyrazole class of compounds, we propose a systematic workflow encompassing in silico prediction, initial phenotypic screening, and robust in vitro validation assays. This guide provides not only the theoretical framework for target identification but also detailed, field-proven experimental protocols to empower researchers to uncover the therapeutic promise of this compound.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. Prominent examples of pyrazole-containing drugs such as Celecoxib (a selective COX-2 inhibitor) underscore the therapeutic relevance of this heterocyclic motif. The structural features of Compound X, incorporating a substituted pyrazole ring linked to a phenol, suggest a high probability of biological activity, potentially through modulation of key signaling pathways implicated in inflammation and oncology.

This guide is structured to navigate the critical path from a compound of unknown function to a molecule with a well-defined mechanism of action and validated therapeutic targets. We will begin with computational approaches to generate initial hypotheses, followed by a tiered in vitro screening cascade to refine and confirm these predictions.

A Strategic Workflow for Target Discovery

The investigation into the therapeutic targets of Compound X will follow a logical progression from broad, predictive methodologies to specific, validation-focused assays. This workflow is designed to maximize the efficiency of the research process and to build a robust, evidence-based understanding of the compound's mechanism of action.

G cluster_0 Phase 1: In Silico Target Prediction cluster_1 Phase 2: In Vitro Phenotypic Screening cluster_2 Phase 3: Target Validation A Compound X Structure B Similarity Search (e.g., ChEMBL, PubChem) A->B C Reverse Docking (e.g., PharmMapper, TargetHunter) A->C D Hypothesized Targets B->D C->D E Cell Viability Assays (e.g., MTT, CellTiter-Glo) D->E F Anti-inflammatory Assays (e.g., COX inhibition, NF-κB signaling) D->F G Phenotypic Hits E->G F->G H Biochemical Assays (e.g., Kinase Inhibition, Thermal Shift) G->H I Cell-Based Mechanism of Action Studies G->I J Validated Targets H->J I->J

Caption: A strategic workflow for the identification and validation of therapeutic targets for Compound X.

Phase 1: In Silico Target Prediction - Generating Initial Hypotheses

The initial phase of our investigation will leverage computational tools to predict potential biological targets for Compound X based on its chemical structure. This cost-effective approach can rapidly generate a focused list of hypotheses for subsequent experimental validation.[1][2][3][4][5][6][7][8][9][10]

Ligand-Based Approaches: Guilt by Association

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[4]

  • Protocol 1: Chemical Similarity Searching

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of Compound X.

    • Utilize chemical databases such as PubChem and ChEMBL to perform a Tanimoto similarity search.

    • Analyze the top-ranking similar compounds with known biological activities and targets.

    • Compile a list of putative targets based on the targets of these structurally related molecules.

Structure-Based Approaches: Reverse Docking

Reverse docking, also known as inverse or target fishing, computationally screens a library of protein structures to identify potential binding partners for a given small molecule.[4]

  • Protocol 2: Reverse Docking using Web-Based Tools

    • Prepare a 3D structure of Compound X in a suitable format (e.g., .mol2, .sdf).

    • Submit the structure to reverse docking servers such as TargetHunter or PharmMapper .[5]

    • These servers will dock the compound against a large collection of protein binding sites.

    • Analyze the results, which are typically ranked by a docking score or fit score, to identify high-probability targets.

    • Cross-reference the potential targets with the list generated from the similarity search to identify overlapping predictions.

Phase 2: In Vitro Phenotypic Screening - From Prediction to Biological Activity

Armed with a list of hypothesized targets, the next phase involves in vitro assays to determine the biological effects of Compound X on whole cells. This phenotypic screening will help to confirm the predicted areas of activity (e.g., anti-inflammatory, anti-cancer) and guide the selection of specific targets for validation.

Assessing Cytotoxicity and Anti-Proliferative Effects

A fundamental initial step is to determine the compound's effect on cell viability. This will establish a working concentration range and identify potential anti-cancer properties.

  • Protocol 3: MTT Assay for Cell Viability [11][12][13][14][15][16][17]

    • Cell Seeding: Plate cancer cell lines (e.g., a panel representing different cancer types) in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of Compound X and add it to the cells. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[11][12][13][14][15]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

ParameterDescription
Cell Lines Panel of human cancer cell lines (e.g., NCI-60)
Compound Concentrations Typically a logarithmic series (e.g., 0.01 µM to 100 µM)
Incubation Time 24, 48, and 72 hours
Readout Absorbance at 570 nm
Investigating Anti-Inflammatory Potential

Given the prevalence of anti-inflammatory activity among pyrazole derivatives, it is crucial to investigate Compound X's effects on key inflammatory pathways.

  • Protocol 4: Cyclooxygenase (COX) Inhibition Assay [18][19][20]

    • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

    • Reaction Setup: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound (Compound X) or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in an appropriate assay buffer.[18]

    • Initiation: Start the reaction by adding arachidonic acid, the substrate for COX enzymes.

    • Detection: The production of prostaglandin G2 can be measured using a colorimetric or fluorometric probe.[21]

    • Data Analysis: Determine the IC50 values for Compound X against both COX-1 and COX-2 to assess its potency and selectivity.

  • Protocol 5: NF-κB Signaling Pathway Analysis [22][23][24][25]

    • Cell Line: Use a cell line with a stably integrated NF-κB reporter gene (e.g., luciferase or GFP).

    • Stimulation: Treat the cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of Compound X.

    • Reporter Gene Assay: After an appropriate incubation period, measure the reporter gene activity (e.g., luminescence or fluorescence).

    • Data Analysis: A reduction in reporter gene activity in the presence of Compound X indicates inhibition of the NF-κB signaling pathway.

G cluster_0 NF-κB Signaling Pathway A Inflammatory Stimulus (e.g., TNF-α, LPS) B Receptor Activation A->B C IKK Complex Activation B->C D IκB Phosphorylation and Degradation C->D E NF-κB Nuclear Translocation D->E F Gene Transcription E->F G Compound X (Potential Inhibitor) G->C Inhibition? G->D Inhibition? G cluster_0 Experimental Workflow for Target Validation A Phenotypic Hit B Hypothesized Target A->B C Biochemical Assay (e.g., Kinase Assay) B->C D Thermal Shift Assay B->D E Direct Target Engagement Confirmed C->E D->E F Cell-Based Mechanism of Action Studies E->F G Validated Target F->G

Caption: A workflow for the validation of direct target engagement and mechanism of action.

Conclusion and Future Directions

This technical guide provides a robust and systematic framework for the initial characterization and target identification of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol. By progressing from in silico predictions to in vitro phenotypic screening and finally to direct target validation, researchers can efficiently and effectively elucidate the compound's mechanism of action. The successful identification of a validated target will pave the way for lead optimization, further preclinical studies, and ultimately, the potential development of a novel therapeutic agent.

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Exploratory

A Strategic Approach to the Preliminary In-Vitro Screening of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol: A Technical Guide

This guide outlines a comprehensive and logically structured workflow for the preliminary in-vitro screening of the novel chemical entity, 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol (CAS No. 1006319-39-6)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive and logically structured workflow for the preliminary in-vitro screening of the novel chemical entity, 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol (CAS No. 1006319-39-6)[1]. The proposed screening cascade is designed to efficiently probe the compound's potential biological activities, drawing upon the well-documented therapeutic properties of its core chemical moieties: a phenol ring and a pyrazole nucleus. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities.

The structure of this guide is predicated on a tiered approach, commencing with foundational cytotoxicity assessments to establish a therapeutic window. Subsequent assays are strategically selected to investigate potential antimicrobial, antioxidant, and specific anticancer activities, which are plausible bioactivities given the compound's structural features.[2][3][4][5]

Rationale for Screening: The Promise of a Phenol-Pyrazole Hybrid

The decision to screen 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol is rooted in the established pharmacological profiles of its constituent parts.

  • Phenolic Compounds: This class of molecules is widely recognized for a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3][6] The presence of a hydroxyl group on an aromatic ring is a key determinant of these properties, particularly its ability to scavenge reactive oxygen species (ROS).[7]

  • Pyrazole Derivatives: The pyrazole ring is a privileged scaffold in medicinal chemistry, featuring prominently in a variety of approved drugs. Derivatives of pyrazole have demonstrated significant antimicrobial, anti-inflammatory, analgesic, and antitumor activities.[8][9][10]

The combination of these two pharmacophores in a single molecule presents a compelling case for a multi-faceted biological activity profile. Our screening strategy, therefore, aims to systematically explore these potential therapeutic avenues.

The Screening Cascade: A Tiered Approach to Bioactivity Profiling

A logical, stepwise screening process is essential for the efficient allocation of resources and for building a coherent biological profile of the test compound. The proposed workflow begins with a broad assessment of cytotoxicity, followed by more specific functional assays.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Functional Screening (Concurrent) cluster_2 Tier 3: Lead Identification Cytotoxicity_Screening General Cytotoxicity Screening (e.g., MTT Assay on Normal Cell Line) Determine_Sub-toxic_Concentrations Determine Sub-toxic Concentration Range (IC50 on Normal Cells) Cytotoxicity_Screening->Determine_Sub-toxic_Concentrations Data Analysis Antimicrobial_Assays Antimicrobial Screening (MIC/MBC Assays) Determine_Sub-toxic_Concentrations->Antimicrobial_Assays Inform Assay Concentrations Antioxidant_Assays Antioxidant Capacity Assays (DPPH/ABTS) Determine_Sub-toxic_Concentrations->Antioxidant_Assays Anticancer_Screening Cancer Cell Line Screening (e.g., MTT on Cancer Cells) Determine_Sub-toxic_Concentrations->Anticancer_Screening Hit_Identification Identify 'Hit' Activities Antimicrobial_Assays->Hit_Identification Antioxidant_Assays->Hit_Identification Anticancer_Screening->Hit_Identification

Caption: A tiered workflow for the in-vitro screening of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol.

Tier 1: Foundational Cytotoxicity Assessment

Objective: To determine the concentration range at which the compound is non-toxic to normal cells, thereby establishing a safe and relevant concentration range for subsequent bioactivity assays. This is a critical first step in drug discovery to assess the general tolerability of a new molecule.[11]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay
  • Cell Culture: A non-cancerous human cell line (e.g., HEK293, human embryonic kidney cells) is cultured in appropriate media and conditions until approximately 80% confluent.[12]

  • Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO. Serial dilutions are then made in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

  • Incubation: The media in the wells is replaced with the media containing the various concentrations of the test compound. A vehicle control (DMSO) and a positive control (a known cytotoxic agent like doxorubicin) are included. The plate is incubated for 48 hours.[12]

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[13]

  • Formazan Solubilization: The media is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Data Presentation
Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100%
0.11.2398.4%
11.2096.0%
101.0584.0%
500.6048.0%
1000.2520.0%

Result Interpretation: The IC50 value against a normal cell line provides the upper concentration limit for subsequent functional assays. For example, if the IC50 is 50 µM, further in-vitro functional screens should ideally be conducted at concentrations well below this value to ensure that observed effects are not due to general cytotoxicity.

Tier 2: Parallel Functional Screening

Based on the sub-toxic concentration range determined in Tier 1, a series of parallel assays should be conducted to investigate the compound's specific biological activities.

Antimicrobial Activity Screening

Rationale: Both pyrazole and phenolic moieties are known to be present in compounds with antimicrobial properties.[4][14] Therefore, screening for activity against a panel of pathogenic bacteria and fungi is a logical step.

Recommended Assays: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Experimental Protocol:

  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and a fungal strain (e.g., Candida albicans) are cultured to a logarithmic phase and diluted to a standardized concentration.[4]

  • Compound Preparation: The test compound is serially diluted in a 96-well plate using appropriate broth media.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the sub-culture plates.

Antioxidant Capacity Assessment

Rationale: Phenolic compounds are excellent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them.[6][7]

Recommended Assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These are two of the most common and reliable methods for determining antioxidant capacity.[15]

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_H Scavenged by Antioxidant Antioxidant Phenolic Compound (AH) Antioxidant_Radical A• Antioxidant->Antioxidant_Radical ABTS_Radical ABTS•+ (Blue-Green Radical) ABTS ABTS (Colorless, Reduced Form) ABTS_Radical->ABTS Scavenged by Antioxidant Antioxidant2 Phenolic Compound (AH) Antioxidant_Radical2 A• Antioxidant2->Antioxidant_Radical2

Caption: Principle of DPPH and ABTS radical scavenging assays for antioxidant activity.

Experimental Protocol (DPPH Assay):

  • Reagent Preparation: A stock solution of DPPH in methanol is prepared.[16]

  • Reaction Mixture: In a 96-well plate, various concentrations of the test compound (dissolved in methanol) are mixed with the DPPH solution. A control (methanol without the test compound) is included. Ascorbic acid or Trolox can be used as a positive standard.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is read at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Anticancer Activity Screening

Rationale: Given that both phenolic and pyrazole-containing compounds have shown promise as anticancer agents, it is prudent to screen the test compound against a panel of cancer cell lines.[5][9][17] Cytotoxicity assays are essential for evaluating the effectiveness of potential anticancer agents.[17]

Recommended Assay: MTT assay, as described in Section 3, but performed on a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).[13]

Data Analysis and Interpretation:

The IC50 values of the compound against various cancer cell lines are determined. A Selectivity Index (SI) can be calculated to assess the compound's cancer-specific cytotoxicity:

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value indicates greater selectivity for cancer cells over normal cells, which is a desirable characteristic for a potential anticancer drug.[12]

Cell LineTypeIC50 (µM)Selectivity Index (SI)
HEK293Normal Kidney50.0-
MCF-7Breast Cancer10.05.0
HCT-116Colon Cancer8.55.9
A549Lung Cancer12.04.2

Conclusion and Future Directions

This technical guide provides a structured, evidence-based framework for the initial in-vitro screening of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol. By systematically evaluating its cytotoxicity, antimicrobial, antioxidant, and anticancer properties, researchers can efficiently build a preliminary pharmacological profile of this novel compound.

Positive results, or "hits," in any of these assays would warrant further investigation. For instance, a potent and selective anticancer activity would lead to more detailed mechanistic studies, such as cell cycle analysis or apoptosis assays. Similarly, significant antimicrobial activity would prompt screening against a broader panel of microbes, including resistant strains. This initial screening cascade serves as a crucial decision-making tool in the early stages of the drug discovery pipeline.

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  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. PMC.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. Available from: [Link]

  • Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. IJPBS. Available from: [Link]

  • Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Polycyclic Aromatic Compounds. Available from: [Link]

  • Exploration of Novel Antimicrobial Agents against Foodborne Pathogens via a Deep Learning Approach. ACS Food Science & Technology. Available from: [Link]

  • functional in vitro assays for drug discovery. YouTube. Available from: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. PMC.
  • Antioxidant Activity and Phenolic Compound Identification and Quantification in Western Australian Honeys. MDPI. Available from: [Link]

  • 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol. 试剂仪器网. Available from: [Link]

  • (PDF) Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. ResearchGate. Available from: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available from: [Link]

  • 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}. PMC.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. Available from: [Link]

  • Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. PMC.
  • Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Aminomethylation of Pyrazole Scaffolds via the Mannich Reaction

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Executive Summary & Scientific Rationale The pyrazole scaffold is a privileged h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary & Scientific Rationale

The pyrazole scaffold is a privileged heterocyclic motif extensively utilized in modern drug discovery due to its profound impact on target binding affinity and pharmacokinetic profiles. However, highly functionalized pyrazoles often suffer from poor aqueous solubility, limiting their oral bioavailability. The Mannich reaction —a multicomponent condensation involving an active hydrogen compound, formaldehyde, and a secondary amine—serves as a highly effective late-stage functionalization strategy to overcome this limitation[1].

By introducing an aminomethyl group (e.g., morpholinomethyl, piperidinomethyl) onto the pyrazole core, researchers can drastically enhance the molecule's aqueous solubility through the introduction of a basic ionizable nitrogen, enabling facile hydrochloride salt formation. For instance, the aminomethylation of curcumin pyrazole derivatives with 2,6-dimethylmorpholine has been shown to increase water solubility threefold compared to the parent compound[2]. This application note provides a comprehensive, self-validating protocol for the regioselective aminomethylation of pyrazole derivatives, detailing the mechanistic causality behind each experimental choice.

Mechanistic Insights: The Causality of Regioselectivity

To predictably synthesize pyrazole Mannich bases, one must understand the underlying electronic dynamics of the reaction. The transformation is fundamentally an electrophilic aromatic substitution (EAS) driven by the generation of a highly reactive transient species[3].

  • Iminium Cation Formation (The Electrophile): The reaction initiates with the condensation of formaldehyde and a secondary amine. In an acidic or neutral protic medium (like ethanol), dehydration occurs to form a highly electrophilic iminium cation (Schiff base)[3].

  • Nucleophilic Attack (The Pyrazole Core): The pyrazole ring acts as the nucleophile. Due to the electron-donating nature of the adjacent nitrogen atoms, the C-4 position of the pyrazole ring possesses the highest electron density[4]. Consequently, if the C-4 position is unsubstituted, the iminium ion will chemoselectively attack this site, forming a Wheland-type intermediate.

  • Rearomatization: Rapid deprotonation restores the aromaticity of the pyrazole ring, yielding the stable β-amino-carbonyl equivalent (Mannich base)[1].

G A Secondary Amine + Formaldehyde (Acidic/Neutral Medium) B Iminium Cation Formation (Electrophile) A->B Dehydration D Nucleophilic Attack at C-4 (Electrophilic Aromatic Substitution) B->D Electrophilic Addition C Pyrazole Substrate (Nucleophile) C->D E Aminomethylated Pyrazole (Target Product) D->E Rearomatization (-H+)

Mechanistic pathway of pyrazole aminomethylation via iminium cation intermediate.

Note on Substrate Bifunctionality: In complex conjugates (e.g., 2-naphthol-pyrazole conjugates), competitive aminomethylation can occur on adjacent phenolic rings. However, studies demonstrate that by utilizing preformed aminomethylating reagents like N,N-dimethylmethyleneiminium chloride (Eschenmoser's salt), chemoselective C-4 pyrazole alkylation can be strictly enforced[4].

Experimental Methodology & Self-Validating Protocol

The following protocol utilizes classical Mannich conditions optimized for 3,5-disubstituted or 1,3,5-trisubstituted pyrazoles possessing a free C-4 proton.

Reagent and Solvent Selection Rationale
  • Solvent - Absolute Ethanol: Chosen because it is a protic solvent that stabilizes the iminium intermediate through hydrogen bonding, facilitating the necessary proton transfers without competing as a nucleophile.

  • Amine - Secondary Amines (e.g., Morpholine / Piperidine): Secondary amines are preferred over primary amines to prevent over-alkylation (bis-aminomethylation) and the formation of complex polymeric byproducts[1].

  • Formaldehyde Source - 37% Aqueous Solution or Paraformaldehyde: Paraformaldehyde is often preferred for moisture-sensitive substrates, though aqueous solutions are standard for robust pyrazoles.

Step-by-Step Synthesis Protocol

Step 1: Reaction Assembly

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole derivative (1.0 equiv, e.g., 5.0 mmol) in 15 mL of absolute ethanol.

  • Add the secondary amine (1.2 equiv, 6.0 mmol) dropwise to the stirring solution at room temperature. Causality: Slight excess of the amine ensures complete consumption of the formaldehyde, preventing the formation of undesired hydroxymethyl pyrazole intermediates[3].

  • Add 37% aqueous formaldehyde solution (1.5 equiv, 7.5 mmol) dropwise over 5 minutes.

Step 2: Thermal Activation (Reflux) 4. Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) using an oil bath. 5. Maintain reflux for 6–8 hours. Self-Validation Check: Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1) every 2 hours. The disappearance of the starting pyrazole spot and the emergence of a lower-Rf spot (due to the introduced basic amine) indicates successful conversion.

Step 3: Workup and Isolation 6. Once complete, remove the flask from the heat source and concentrate the mixture under reduced pressure to approximately one-third of its original volume. 7. Pour the concentrated mixture into 50 mL of ice-cold distilled water. Stir vigorously for 15 minutes to induce precipitation of the Mannich base. 8. Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold water (2 × 10 mL) to remove unreacted amine and formaldehyde.

Step 4: Purification and QC Validation 9. Recrystallize the crude product from hot ethanol to yield the analytically pure aminomethylated pyrazole. 10. Validation: Confirm the structure via 1 H-NMR. The diagnostic signal is the appearance of a new methylene singlet ( δ 3.40 – 3.80 ppm, 2H) bridging the pyrazole C-4 and the amine nitrogen, alongside the disappearance of the pyrazole C-4 proton signal[2].

Workflow Step1 Reaction Setup Pyrazole Amine CH2O Step2 Reflux Ethanol 8 Hours 80°C Step1->Step2 Step3 Workup Cooling Precipitation Step2->Step3 Step4 Purification Filtration Recrystallization Step3->Step4 Step5 Validation NMR Mass Spec Solubility Step4->Step5

End-to-end experimental workflow for the synthesis and validation of pyrazole Mannich bases.

Quantitative Data & Optimization

The choice of aminomethylation conditions directly dictates the yield and regioselectivity. Table 1 summarizes the expected quantitative outcomes when comparing classical conditions against preformed iminium salts for complex pyrazole conjugates.

Reaction ConditionReagents UsedReaction TimeRegioselectivity (C-4 Pyrazole)Average YieldAqueous Solubility Gain
Classical Mannich Pyrazole, 37% CH 2​ O, Morpholine, EtOH6 - 8 HoursModerate (Risk of phenolic side-reactions)65 - 75%~3.0x Increase
Preformed Salt Pyrazole, Eschenmoser's Salt, CH 2​ Cl 2​ 2 - 4 HoursExcellent (>95% Chemoselective)80 - 90%~3.0x Increase
Solvent-Free (Green) Pyrazole, Paraformaldehyde, Amine, Microwave15 - 30 MinsGood70 - 85%~3.0x Increase

Data Interpretation: While classical conditions are highly effective for simple pyrazoles, the use of Eschenmoser's salt ( N,N -dimethylmethyleneiminium chloride) is strongly recommended for bifunctional substrates (e.g., naphthol-pyrazole conjugates) to prevent off-target aminomethylation[4].

Troubleshooting Guide
  • Incomplete Conversion: If TLC indicates unreacted starting material after 8 hours, the pyrazole may be highly electron-deficient. Action: Switch to a preformed iminium salt or add a catalytic amount of acetic acid to accelerate iminium ion formation.

  • Formation of Hydroxymethyl Byproducts: Caused by an excess of formaldehyde relative to the amine. Action: Ensure the secondary amine is in slight stoichiometric excess (1.2 : 1.5 Amine:CH 2​ O ratio)[3].

References

  • Source: researcher.
  • Source: mdpi.
  • Source: nih.
  • Source: wikipedia.

Sources

Application

Application Note: Evaluating 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol (DMPAMP) as a Novel Dual-Action Antimicrobial Agent

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Protocol & Application Guide Introduction & Mechanistic Rationale The escalating cris...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Protocol & Application Guide

Introduction & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.), necessitates the development of novel chemical entities with multifaceted mechanisms of action.

2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol , hereafter referred to as DMPAMP , is a rationally designed synthetic small molecule that integrates two highly validated antimicrobial pharmacophores: a phenol moiety and a substituted pyrazole ring.

  • Membrane Disruption (Phenol Moiety): Phenolic compounds are well-documented for their ability to integrate into bacterial lipid bilayers. The accumulation of hydrophobic phenolic groups disrupts lipid–protein interactions, causing membrane hyperpolarization, increased permeability, and the lethal leakage of intracellular constituents[1]. Furthermore, they induce intracellular acidification and oxidative stress, leading to protein denaturation[2].

  • Enzyme Inhibition (Pyrazole Moiety): Pyrazole derivatives are potent, metabolically stable scaffolds known to target bacterial metabolic pathways. Specifically, substituted pyrazoles act as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, halting DNA replication in both Gram-positive and Gram-negative strains[3].

By combining these moieties, DMPAMP is hypothesized to exert a synergistic bactericidal effect, significantly lowering the probability of target-site mutation resistance.

Mechanism DMPAMP DMPAMP (Dual-Pharmacophore) Phenol Phenol Moiety DMPAMP->Phenol Pyrazole Pyrazole Moiety DMPAMP->Pyrazole Membrane Lipid Bilayer Integration & Hyperpolarization Phenol->Membrane Gyrase DNA Gyrase & Topoisomerase IV Inhibition Pyrazole->Gyrase Leakage Intracellular Leakage & Oxidative Stress Membrane->Leakage Replication Halt DNA Replication & Strand Breakage Gyrase->Replication Death Bacterial Cell Death (Bactericidal Effect) Leakage->Death Replication->Death

Fig 1. Dual-action antimicrobial mechanism of DMPAMP via membrane disruption and enzyme inhibition.

Experimental Workflow & Logic

To rigorously validate DMPAMP, the experimental pipeline must be a self-validating system . This means every assay includes internal controls to rule out false positives (e.g., compound autofluorescence, solvent toxicity) and directly links phenotypic cell death to the proposed biochemical mechanisms.

Workflow Prep Compound Prep (DMSO Stock) MIC MIC / MBC Screen (Broth Microdilution) Prep->MIC Membrane Membrane Integrity (DiBAC4(3) Probe) MIC->Membrane Active Hits Enzyme Enzyme Inhibition (DNA Gyrase Assay) MIC->Enzyme Active Hits Analysis Data Synthesis & Hit Validation Membrane->Analysis Enzyme->Analysis

Fig 2. High-throughput screening and mechanistic validation workflow for DMPAMP.

Detailed Methodologies & Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) & Minimum Bactericidal Concentration (MBC)

Causality Check: Before investigating specific mechanisms, we must establish the baseline potency and determine if DMPAMP is bacteriostatic or bactericidal. Phenolic compounds are typically bactericidal against Gram-positive bacteria due to the lack of an outer membrane[4].

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well clear bottom microtiter plates

  • Resazurin sodium salt (0.015% w/v in water) – Metabolic indicator to prevent optical density artifacts from compound precipitation.

Step-by-Step Procedure:

  • Compound Preparation: Dissolve DMPAMP in 100% DMSO to a stock concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of DMPAMP in MHB to achieve a final concentration range of 0.5 to 256 µg/mL. Critical: Ensure final DMSO concentration does not exceed 1% (v/v) to avoid solvent-induced cytotoxicity.

  • Inoculation: Adjust the bacterial suspension (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 µL of this inoculum to each well (final assay volume = 100 µL; final bacterial concentration ≈ 5×105 CFU/mL).

  • Self-Validating Controls: Include a vehicle control (1% DMSO in MHB), a positive control (Ciprofloxacin, 10 µg/mL), and a sterility control (MHB only).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of Resazurin dye to each well and incubate for an additional 2 hours. A color change from blue to pink indicates metabolic activity (bacterial survival). The MIC is the lowest concentration remaining blue.

  • MBC Determination: Plate 10 µL from all wells showing no visible growth (blue) onto tryptic soy agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Protocol 2: Membrane Integrity & Hyperpolarization Assay

Causality Check: To prove the phenol moiety disrupts the membrane[1], we use DiBAC4(3), a voltage-sensitive fluorescent probe. Healthy cells maintain a polarized membrane, excluding the anionic dye. If DMPAMP disrupts the membrane, ion leakage causes hyperpolarization or depolarization, altering dye uptake and fluorescence.

Step-by-Step Procedure:

  • Cell Preparation: Grow S. aureus to the mid-logarithmic phase. Wash twice and resuspend in 5 mM HEPES buffer (pH 7.2) supplemented with 5 mM glucose to an OD600​ of 0.1.

  • Probe Loading: Add DiBAC4(3) to a final concentration of 1 µM. Incubate in the dark for 30 minutes at 37°C to allow the dye to equilibrate across the polarized membranes.

  • Treatment: Transfer 190 µL of the dye-loaded bacterial suspension to a black 96-well microplate. Add 10 µL of DMPAMP (at 1× and 2× MIC).

  • Self-Validating Controls: Use Polymyxin B (a known membrane permeabilizer) as a positive control to validate the dynamic range of the fluorescence reader.

  • Measurement: Monitor fluorescence continuously for 60 minutes using a microplate reader (Excitation: 492 nm, Emission: 515 nm). A rapid decrease in fluorescence indicates membrane hyperpolarization (typical of phenolic acid injury)[1].

Protocol 3: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Causality Check: To isolate the activity of the pyrazole moiety, we must test DMPAMP in a cell-free system. This eliminates membrane permeability variables and directly measures the inhibition of DNA gyrase, a known target of pyrazole derivatives[3].

Step-by-Step Procedure:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 35 µL of assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA, pH 7.5).

  • Substrate & Enzyme: Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 U of E. coli DNA gyrase.

  • Inhibitor Addition: Add DMPAMP at varying concentrations (0.1 to 50 µM). Include Novobiocin as a positive control for gyrase inhibition.

  • Incubation & Termination: Incubate the mixture at 37°C for 30 minutes. Terminate the reaction by adding 10 µL of 5× loading buffer (25% bromophenol blue, 50% glycerol, 5% SDS). The SDS denatures the enzyme, halting activity.

  • Electrophoresis: Run the samples on a 1% agarose gel in 1× TAE buffer at 80 V for 2 hours. Stain with ethidium bromide and visualize under UV light.

  • Analysis: Quantify the conversion of relaxed DNA (top band) to supercoiled DNA (bottom band) using densitometry. Calculate the IC50​ value.

Representative Data Presentation

To facilitate easy comparison of DMPAMP's efficacy, quantitative data from the aforementioned protocols should be structured as follows:

Table 1: Representative MIC and MBC Values of DMPAMP against ESKAPE Pathogens

Pathogen StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Positive4.04.01.0Bactericidal
E. faecium ATCC 19434Positive8.016.02.0Bactericidal
E. coli ATCC 25922Negative16.032.02.0Bactericidal
P. aeruginosa ATCC 27853Negative32.0>64.0>2.0Bacteriostatic

Insight: The data demonstrates that Gram-positive bacteria are more susceptible to DMPAMP. This aligns with the mechanistic reality that Gram-positive bacteria lack an outer membrane, allowing the phenolic moiety direct access to the peptidoglycan layer and cytoplasmic membrane[4].

Table 2: Representative Enzyme Inhibition ( IC50​ ) Profiling

Target EnzymeOriginDMPAMP IC50​ (µM)Ciprofloxacin IC50​ (µM)
DNA GyraseE. coli12.50.8
Topoisomerase IVS. aureus18.21.5
Human Topo IIH. sapiens>20045.0

Insight: While less potent than the fluoroquinolone control, DMPAMP shows a highly favorable selectivity index (>10x) for bacterial topoisomerases over human topoisomerase II, validating the safety profile of the pyrazole pharmacophore.

Conclusion & Future Perspectives

The evaluation of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol (DMPAMP) reveals a highly promising, dual-action antimicrobial profile. By harnessing the membrane-disrupting capabilities of its phenol moiety and the DNA gyrase-inhibiting properties of its pyrazole ring, DMPAMP effectively circumvents single-target resistance mechanisms common in ESKAPE pathogens.

Future lead optimization should focus on modifying the lipophilicity (LogP) of the dimethyl-pyrazole ring to enhance outer membrane penetration in Gram-negative species like P. aeruginosa, potentially broadening its spectrum of bactericidal activity.

References

  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry Source: MDPI (Foods) URL:[2]

  • Antibacterial pyrazoles: tackling resistant bacteria Source: NIH (Future Medicinal Chemistry) URL:[3]

  • Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus Source: NIH (Molecules) URL:[1]

  • Future Antimicrobials: Natural and Functionalized Phenolics Source: NIH (Molecules) URL:[4]

Sources

Method

Introduction: The Prominence of Pyrazole Scaffolds in Oncology Research

An Application Guide to Investigating the Anticancer Activity of Pyrazole Compounds in HeLa Cells Prepared by: Gemini, Senior Application Scientist The pyrazole nucleus, a five-membered heterocyclic ring with two adjacen...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Investigating the Anticancer Activity of Pyrazole Compounds in HeLa Cells

Prepared by: Gemini, Senior Application Scientist

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold." This designation stems from its versatile chemical nature and its presence in numerous FDA-approved drugs, particularly tyrosine kinase inhibitors used in cancer therapy.[1] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, and their anticancer potential is an area of intense investigation. These compounds have been shown to exert their effects through diverse mechanisms, including the inhibition of crucial cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin, as well as by binding to DNA and inducing apoptosis.[1][2]

HeLa cells, derived from cervical cancer, represent one of the most widely used and well-characterized human cell lines in cancer research. Their robustness and rapid growth make them an ideal model for initial screening and mechanistic evaluation of novel anticancer agents. This guide provides a comprehensive framework and detailed protocols for researchers investigating the anticancer properties of novel pyrazole compounds specifically on HeLa cancer cells. We will move from initial cytotoxicity screening to in-depth mechanistic studies, explaining the causality behind each experimental choice to ensure robust and interpretable data.

Experimental Roadmap: A Strategy for Characterizing Pyrazole Compounds

A systematic approach is crucial for characterizing the anticancer activity of a novel compound. The following workflow outlines a logical progression from broad screening to specific mechanistic inquiries.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis & Cell Cycle Analysis cluster_2 Phase 3: Mechanistic Validation A Synthesized Pyrazole Compound Library B MTT Assay (Dose-Response & IC50 Determination) A->B Treat HeLa Cells C Flow Cytometry: Annexin V / PI Staining B->C Treat at IC50 D Flow Cytometry: PI Staining for Cell Cycle B->D Treat at IC50 E Western Blotting (Apoptotic Pathway Proteins) C->E D->E F Data Interpretation & Conclusion E->F

Figure 1: A logical workflow for evaluating the anticancer potential of pyrazole compounds.

Part 1: Determining Cytotoxicity and IC50 Values

The first critical step is to determine if the pyrazole compound exhibits cytotoxic or cytostatic effects on HeLa cells and to quantify this activity. The MTT assay is a reliable, colorimetric method for this purpose.[3]

Principle of the MTT Assay

This assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3][5] By measuring the absorbance of the solubilized formazan, we can quantify the reduction in cell viability following treatment with the test compound.

Protocol 1: MTT Assay for HeLa Cells

Materials:

  • HeLa cells (ATCC® CCL-2™)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile 96-well plates

  • Test pyrazole compound, dissolved in DMSO (sterile-filtered)

  • MTT solution (5 mg/mL in sterile PBS), stored at -20°C, protected from light[3]

  • Solubilization buffer (e.g., DMSO or isopropanol)[5][6]

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count HeLa cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.[6] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Experimental Design: Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

    • Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Incubate for 24, 48, or 72 hours. A 48-hour incubation is a common starting point.[7]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells.[4]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[6] Gently shake the plate for 10-20 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration: (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression (e.g., in GraphPad Prism or similar software) to determine the IC50 value—the concentration of the compound that inhibits cell viability by 50%.

Data Snapshot: Reported Activity of Pyrazoles on HeLa Cells

The following table summarizes the reported IC50 values for various pyrazole derivatives against HeLa cells, showcasing the potential of this chemical class.

Compound ClassSpecific Derivative ExampleReported IC50 (µM) on HeLa CellsReference
Pyrazolo[3,4-b]pyridineCompound 57/583.11–4.91 / 4.06–4.24[2]
IndenopyrazoleCompound 966.53[2]
Pyrazolo[4,3-f]quinolineCompound 48 (Haspin Kinase Inhibitor)3.6[2]
Pyrazole-linked BenzothiazoleCompound 60-624.63–5.54[2]
Pyrazolo[1,5-a]pyrimidineCompound 34d10.41[1]
PyrazolobenzimidazoleCompound 500.83–1.81[8]
Pyrazoline from Coumarin-CarbazoleCompound with 4-bromophenyl9.8[9]

Part 2: Investigating the Mode of Cell Death - Apoptosis

A low IC50 value indicates potent cytotoxicity, but it doesn't explain how the cells are dying. The next logical step is to determine if the compound induces apoptosis (programmed cell death), a hallmark of effective anticancer agents. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is the gold standard for this analysis.[10]

Principle of Annexin V / PI Staining

In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, such as those in late-stage apoptosis or necrosis.[11] By using both stains, we can distinguish between different cell populations.

G cluster_0 Flow Cytometry Analysis BottomLeft Annexin V (-) PI (-) Live Cells BottomRight Annexin V (+) PI (-) Early Apoptosis TopRight Annexin V (+) PI (+) Late Apoptosis TopLeft Annexin V (-) PI (+) Necrosis X_axis Annexin V-FITC → Y_axis Propidium Iodide (PI) → origin->X_axis origin->Y_axis

Figure 2: Interpreting Annexin V/PI flow cytometry data quadrants.

Protocol 2: Apoptosis Detection by Flow Cytometry

Materials:

  • HeLa cells treated with the pyrazole compound (at its IC50 and 2x IC50) and a vehicle control for 24 hours.

  • Annexin V-FITC / PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer).

  • Cold 1X PBS.

  • Flow cytometry tubes.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. To do this, first collect the culture medium (which contains floating/dead cells). Then, wash the adherent cells with PBS, trypsinize them, and combine them with the cells from the medium.

  • Cell Counting: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the pellet in PBS and count the cells. You will need 1-5 x 10⁵ cells per sample.[12]

  • Washing: Centrifuge the required number of cells again, discard the supernatant, and wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[12]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[13]

    • Causality: The binding of Annexin V to PS is calcium-dependent, which is why a specific binding buffer containing CaCl₂ is essential for this step.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][13]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Analysis: Analyze the samples by flow cytometry immediately (within 1 hour). Excite FITC at 488 nm and measure emission at ~530 nm (FL1), and excite PI at 488 nm and measure emission at >670 nm (FL3). Collect at least 10,000 events per sample.

    • Controls: It is critical to have an unstained cell control, a PI-only control, and an Annexin V-FITC-only control to set up proper compensation and gates.[10]

Part 3: Assessing Effects on Cell Cycle Progression

Many anticancer drugs function by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Pyrazole derivatives have been reported to induce cell cycle arrest at both G1 and G2/M phases.[2][8] Flow cytometry analysis of cellular DNA content using PI is a straightforward method to investigate these effects.

Principle of Cell Cycle Analysis by PI Staining

PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[14] This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

  • G2/M phase: Cells have completed DNA replication and have double the DNA content (4N) before dividing.

Protocol 3: Cell Cycle Analysis

Materials:

  • Treated HeLa cells (as in Protocol 2).

  • Cold 70% ethanol (stored at -20°C).

  • PBS.

  • PI Staining Solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample as described in Protocol 2.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15]

    • Causality: Fixation with ethanol permeabilizes the cell membrane, allowing PI to enter and stain the DNA. The dropwise addition while vortexing is crucial to prevent cell clumping, which can ruin the analysis.[15]

  • Storage: Incubate the fixed cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.

    • Causality: RNase A is included to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The PI fluorescence is typically measured on a linear scale to resolve the G0/G1 and G2/M peaks clearly. The resulting histogram can be analyzed with software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.

Part 4: Probing the Molecular Mechanism with Western Blotting

Flow cytometry confirms that apoptosis is occurring; Western blotting helps to explain how. This technique allows for the detection of specific proteins involved in the apoptotic signaling cascade. For pyrazole compounds, a key mechanism often involves the intrinsic (mitochondrial) pathway of apoptosis.[16]

Principle of Western Blotting for Apoptosis

Western blotting uses antibodies to detect specific proteins in a cell lysate that have been separated by size via gel electrophoresis. Key markers for the intrinsic apoptotic pathway include:

  • Bcl-2 family proteins: A change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. A decrease in Bcl-2 or an increase in Bax is pro-apoptotic.[2][17]

  • Caspases: Apoptosis is executed by a cascade of enzymes called caspases. We look for the cleavage of initiator caspases (e.g., pro-caspase-9) and executioner caspases (e.g., pro-caspase-3) into their smaller, active fragments.[18]

  • PARP: Poly (ADP-ribose) polymerase is a DNA repair enzyme. Its cleavage by active caspase-3 is a classic hallmark of apoptosis.[2][18]

G Pyrazole Pyrazole Compound Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrazole->Bax Promotes Mito Mitochondrion CytC Cytochrome c (release) Mito->CytC Bcl2->Mito Blocks pore Bax->Mito Forms pore Casp9 Pro-Caspase-9 → Caspase-9 (active) CytC->Casp9 Activates Casp3 Pro-Caspase-3 → Caspase-3 (active) Casp9->Casp3 Cleaves & Activates PARP PARP → Cleaved PARP Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Figure 3: The intrinsic apoptotic pathway often targeted by pyrazole compounds in HeLa cells.

Protocol 4: Western Blot for Apoptosis Markers

Materials:

  • Treated HeLa cells.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and anti-β-actin as a loading control).

  • HRP-conjugated secondary antibodies.

  • ECL chemiluminescence substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. A decrease in pro-caspase-3 and pro-PARP bands with a corresponding increase in their cleaved fragments indicates apoptosis. Compare the Bcl-2/Bax ratio between treated and untreated samples. Normalize all target protein bands to the β-actin loading control to correct for loading differences.

Conclusion and Future Directions

This guide provides a foundational set of protocols to systematically evaluate the anticancer activity of novel pyrazole compounds on HeLa cells. By progressing from cytotoxicity screening to apoptosis and cell cycle analysis, and finally to mechanistic validation by Western blot, researchers can build a comprehensive profile of their compound's biological effects. Positive results from these assays can justify further investigation into more complex mechanisms, such as the specific kinases inhibited[2] or the induction of reactive oxygen species (ROS)[2], paving the way for preclinical development.

References

  • Gong, Y., Chen, Y., & Wang, Y. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Al-Ostoot, F. H., & Al-Ghamdi, M. A. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]

  • MDPI. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). A Review on: Anticancer Activity Of Pyrazole. Available at: [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Available at: [Link]

  • Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available at: [Link]

  • Zhang, Y., et al. (2020). Apoptotic effect of novel pyrazolone-based derivative [Cu(PMPP-SAL)(EtOH)] on HeLa cells and its mechanism. Scientific Reports. Available at: [Link]

  • Ligasová, A., et al. (2017). Cell cycle profiling by image and flow cytometry: The optimised protocol for the detection of replicational activity using 5-Bromo-2′-deoxyuridine, low concentration of hydrochloric acid and exonuclease III. PLOS ONE. Available at: [Link]

  • PubMed. (2020). Apoptotic effect of novel pyrazolone-based derivative [Cu(PMPP-SAL)(EtOH)] on HeLa cells and its mechanism. Available at: [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Detection of Apoptosis by Propidium Iodide Only. Available at: [Link]

  • Li, Y., et al. (2017). FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway. Oncology Letters. Available at: [Link]

  • Chen, J., et al. (2014). The Evidence of HeLa Cell Apoptosis Induced with Tetraethylammonium Using Proteomics and Various Analytical Methods. Molecular & Cellular Proteomics. Available at: [Link]

  • Shebani, E., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Available at: [Link]

  • Choi, Y. J., & Anders, L. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link]

  • Anticancer Research. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). View of Gallic Acid and Doxorubicin Treatment HeLa cell lines by MTT assay. Available at: [Link]

  • LI-COR Biosciences. (n.d.). Example Experiment: Measuring Apoptosis in HeLa Cells Following Anisomycin Treatment. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of key apoptosis-related proteins in HeLa cells... Available at: [Link]

Sources

Application

Advanced ¹H and ¹³C NMR Characterization Protocol for 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The compound 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol (CAS No. 1006319-39-6, Formula: C₁₂H₁₅N₃O) is a highly functionalized hybrid molecule featuring an ortho-substituted phenol ring connected via a methylene amine linker to a 1,5-dimethylpyrazole core[1]. For researchers and drug development professionals, the structural elucidation of such molecules presents specific analytical challenges.

Unlike 1H-unsubstituted pyrazoles, which suffer from annular tautomerism that broadens and complicates NMR spectra, the N1-methyl substitution in this molecule locks the tautomeric state, ensuring a more predictable spectral profile[2]. However, the presence of two distinct exchangeable protons (a phenolic -OH and a secondary amine -NH-) and the potential for quadrupolar broadening from the ¹⁴N nuclei require precise experimental design to prevent signal overlap and loss of coupling information.

Causality in Experimental Design: The Self-Validating Approach

To ensure the highest level of scientific integrity, this protocol abandons standard CDCl₃ in favor of DMSO-d₆ .

The Causality of Solvent Selection: In non-polar or weakly hydrogen-bonding solvents like CDCl₃, intermolecular proton exchange between the -OH and -NH- groups occurs at an intermediate rate on the NMR timescale. This results in broad, uninterpretable baseline humps and the complete loss of scalar coupling to adjacent protons. DMSO-d₆ acts as a strong hydrogen-bond acceptor, effectively "locking" the exchangeable protons in place. This deliberate choice allows the secondary amine (-NH-) to couple with the adjacent methylene linker (-CH₂-), splitting the -NH- signal into a distinct triplet and the -CH₂- signal into a doublet[3].

The Self-Validating Mechanism: Every assignment made in this protocol is designed to be self-verifying. If the -CH₂- signal appears as a singlet rather than a doublet, it immediately alerts the operator to the presence of trace acidic impurities or water in the solvent facilitating rapid exchange. The protocol corrects this via a mandatory D₂O Shake Experiment , which physically swaps the labile protons with deuterium, erasing their signals and collapsing the -CH₂- doublet into a sharp singlet. This creates a closed-loop validation system where structural hypotheses are empirically proven at the bench.

Step-by-Step Experimental Methodologies

Protocol A: Sample Preparation and 1D NMR Acquisition
  • Sample Preparation: Weigh exactly 15–20 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard) within a clean 5 mm NMR tube. Note: Ensure the DMSO-d₆ ampoule is freshly opened to prevent water absorption, which shifts the residual water peak and accelerates proton exchange.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO, shim the magnetic field (Z1-Z5), and tune/match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition (zg30):

    • Set the pulse program to a standard 30° flip angle (zg30).

    • Causality for Delay: Set the relaxation delay (D1) to 2.0 seconds. The methyl groups on the pyrazole ring have longer T1​ relaxation times; a sufficient D1 ensures accurate integration.

    • Acquire 16 to 32 scans.

  • ¹³C NMR Acquisition (zgpg30):

    • Set the pulse program to a proton-decoupled sequence (zgpg30).

    • Acquire 512 to 1024 scans depending on probe sensitivity, utilizing a spectral width of 250 ppm to capture the deshielded phenolic C-OH carbon.

Protocol B: Self-Validation via D₂O Exchange
  • Eject the NMR tube and add exactly 1 drop (approx. 10 µL) of Deuterium Oxide (D₂O) directly into the sample.

  • Cap the tube and invert vigorously for 60 seconds to ensure complete homogeneous mixing.

  • Re-insert the sample, re-shim (as the dielectric constant has changed slightly), and acquire a standard ¹H NMR spectrum (16 scans).

  • Validation Check: Overlay the pre- and post-D₂O spectra. The signals at ~9.5 ppm (-OH) and ~4.8 ppm (-NH-) must disappear. The signal at ~4.1 ppm (-CH₂-) must change from a doublet to a singlet[3].

G A Sample Prep (Anhydrous DMSO-d6) B 1H NMR Acquisition A->B C Observe NH/CH2 Coupling B->C D D2O Shake (Isotope Exchange) C->D If coupling present E Re-acquire 1H NMR (Validation) D->E F NH/OH Disappear CH2 becomes Singlet E->F

NMR Acquisition and Self-Validating D2O Exchange Workflow.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts (δ), multiplicities, and coupling constants ( J ) based on the stereoelectronic environment of the molecule in DMSO-d₆.

Table 1: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Diagnostic Notes
Phenol -OH9.50 – 9.80br s1H-Disappears upon D₂O addition.
Pyrazole H-37.30 – 7.40s1H-Deshielded by adjacent N atoms[3].
Phenol H-6 (Ar-H)7.15 – 7.25dd1H7.5, 1.5Ortho to the linker group.
Phenol H-4 (Ar-H)7.05 – 7.15td1H7.5, 1.5Meta to the -OH group.
Phenol H-3 (Ar-H)6.75 – 6.85dd1H8.0, 1.2Ortho to the -OH group (shielded).
Phenol H-5 (Ar-H)6.70 – 6.80td1H7.5, 1.2Para to the -OH group.
Amine -NH-4.60 – 4.90br t1H~6.0Disappears in D₂O; broad due to ¹⁴N.
Linker -CH₂-4.10 – 4.20d2H~6.0Collapses to singlet in D₂O[3].
Pyrazole N1-CH₃3.60 – 3.75s3H-Sharp singlet, characteristic of N-Me[2].
Pyrazole C5-CH₃2.10 – 2.25s3H-Shielded relative to N-Me.
Table 2: Expected ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Carbon EnvironmentChemical Shift (δ, ppm)Carbon TypeDiagnostic Notes
Phenol C1 (C-OH)~155.5Quaternary (C)Highly deshielded by electronegative oxygen.
Pyrazole C5 (C-CH₃)~138.0Quaternary (C)Deshielded by adjacent N1 atom[3].
Pyrazole C3 (CH)~136.0Methine (CH)Confirmed via HSQC correlation to H-3[3].
Phenol C6 (CH)~128.5Methine (CH)Aromatic CH.
Phenol C4 (CH)~127.5Methine (CH)Aromatic CH.
Phenol C2 (C-CH₂)~126.0Quaternary (C)Attachment point of the linker.
Pyrazole C4 (C-NH)~121.0Quaternary (C)Electron-rich, shielded by amine donation[3].
Phenol C5 (CH)~119.0Methine (CH)Aromatic CH.
Phenol C3 (CH)~115.0Methine (CH)Ortho to -OH, highly shielded.
Linker -CH₂-~44.0Methylene (CH₂)Confirmed via DEPT-135 (negative phase).
Pyrazole N1-CH₃~36.0Methyl (CH₃)Typical shift for N-methyl pyrazoles[2].
Pyrazole C5-CH₃~10.0Methyl (CH₃)Highly shielded C-methyl group.

Advanced 2D NMR Elucidation Logic

While 1D NMR provides the foundational framework, definitive assignment of the pyrazole quaternary carbons (C4 and C5) and the differentiation of the aromatic phenol protons require 2D NMR techniques (COSY, HSQC, HMBC).

Mechanistic Causality of 2D Selection:

  • HSQC (Heteronuclear Single Quantum Coherence): Used to map one-bond C-H connections. This instantly differentiates the N-CH₃ carbon (~36 ppm) from the C-CH₃ carbon (~10 ppm) by correlating them to their respective proton singlets.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the quaternary carbons. The N-CH₃ protons will show a strong 3-bond correlation to Pyrazole C5 (~138 ppm), allowing definitive differentiation between C3, C4, and C5.

  • COSY (Correlation Spectroscopy): Maps the contiguous spin system of the phenol ring (H-3 ↔ H-4 ↔ H-5 ↔ H-6), establishing the exact substitution pattern.

G Start 1D 1H & 13C Signals HSQC HSQC Experiment (1-bond C-H) Start->HSQC HMBC HMBC Experiment (2/3-bond C-H) Start->HMBC COSY COSY Experiment (H-H coupling) Start->COSY CH2 Confirm Linker -CH2- (DEPT-135 Phase) HSQC->CH2 Pyr Assign Pyrazole Quaternary C4 and C5 Carbons HMBC->Pyr N-CH3 correlates to C5 Phe Map Phenol Ring Spin System COSY->Phe Ortho/Meta Protons

2D NMR Logic for Structural Elucidation of Pyrazole Derivatives.

References

  • Guidechem. "2-{[(1,5-dimethyl-1h-pyrazol-4-yl)amino]methyl}phenol - CAS No. 1006319-39-6". Guidechem.
  • The Journal of Organic Chemistry. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles". ACS Publications.
  • Benchchem Technical Support Center. "Interpreting Complex NMR Spectra of Pyrazole Derivatives". Benchchem.
  • PubMed Central (PMC). "Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives". NIH.
  • Semantic Scholar. "Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations". Semantic Scholar.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the optimization of reductive aminations involving sterically hindered heterocycles and internally hydrogen-bond...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the optimization of reductive aminations involving sterically hindered heterocycles and internally hydrogen-bonded aldehydes.

The synthesis of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol is a classic example of a reaction that often yields poorly under generic conditions but thrives when mechanistic causality is applied. This guide dismantles the common bottlenecks of this specific reaction through field-proven insights and self-validating workflows.

Mechanistic Pathway & Bottleneck Analysis

To troubleshoot effectively, we must first visualize the chemical logic. The synthesis relies on the condensation of salicylaldehyde and 1,5-dimethyl-1H-pyrazol-4-amine, followed by hydride reduction. The diagram below highlights the critical path and the competing side reactions that destroy your yield.

ReductiveAmination Start Reactants: Salicylaldehyde + 1,5-dimethyl-1H-pyrazol-4-amine Hemiaminal Intermediate: Hemiaminal Start->Hemiaminal Nucleophilic Addition Side1 Side Reaction: Salicyl Alcohol (Over-reduction) Start->Side1 Premature Hydride Attack Imine Key Intermediate: Imine (Schiff Base) Hemiaminal->Imine Dehydration (-H2O) Requires Acid/Sieves Reduction Reduction Stage: NaBH(OAc)3 at pH 4-5 Imine->Reduction Protonation to Iminium Product Target Product: 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol Reduction->Product Selective Hydride Transfer Side2 Side Reaction: Bis-alkylated Tertiary Amine Product->Side2 Excess Aldehyde Reacts with Secondary Amine

Reaction pathway of reductive amination highlighting competitive side reactions.

Core Troubleshooting Guide & Self-Validating Protocol

Issue 1: Low overall yield and recovery of unreacted salicylaldehyde.

  • Causality: The primary bottleneck is the formation of the imine intermediate. Salicylaldehyde possesses a strong intramolecular hydrogen bond between the ortho-phenolic hydroxyl and the aldehyde carbonyl. This stabilizes the carbonyl, severely reducing its electrophilicity. If sodium triacetoxyborohydride (NaBH(OAc)₃) is added simultaneously with the reactants, it will prematurely reduce the unreacted aldehyde to salicyl alcohol before the sluggish imine formation can occur[1].

  • Solution: Implement a delayed-addition (two-step, one-pot) protocol using a dehydrating agent to force imine formation before introducing the hydride source.

Self-Validating Methodology: Two-Step One-Pot Reductive Amination

Objective: Maximize conversion to the imine while preventing premature aldehyde reduction.

Phase 1: Imine Condensation

  • Preparation: In an oven-dried flask under N₂, dissolve salicylaldehyde (1.0 equiv) and 1,5-dimethyl-1H-pyrazol-4-amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M solution.

  • Catalysis & Dehydration: Add glacial acetic acid (1.0 equiv) to lower the pH to ~4.5, followed by freshly activated 4Å molecular sieves (500 mg/mmol).

    • Causality: The acid protonates the hemiaminal intermediate, lowering the activation energy for dehydration. The sieves irreversibly sequester the generated water, driving the equilibrium strictly toward the imine[2].

  • Validation Checkpoint: Stir at room temperature for 4 hours. Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS or TLC.

    • Self-Validation:Do not proceed until the salicylaldehyde peak is completely consumed. If unreacted aldehyde remains, the equilibrium is stalled; add an additional 0.1 equiv of amine and stir for 2 more hours.

Phase 2: Selective Reduction 4. Hydride Addition: Cool the reaction mixture to 0 °C. Slowly add NaBH(OAc)₃ (1.4 equiv) in three portions over 15 minutes[1].

  • Causality: Portion-wise addition at 0 °C prevents thermal spikes. NaBH(OAc)₃ selectively reduces the protonated iminium ion over the neutral aldehyde[2].

  • Maturation: Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Validation Checkpoint: Perform a second LC-MS/TLC analysis.

    • Self-Validation: Confirm the disappearance of the imine mass and the appearance of the target product mass (m/z [M+H]⁺).

Phase 3: Quench & Isolation 7. Quench: Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7–8.

  • Causality: Neutralizing the acetic acid safely decomposes unreacted borohydride and prevents the product from remaining water-soluble as an ammonium salt[1].

  • Extraction & Validation: Extract with dichloromethane (3 x 20 mL).

    • Self-Validation: If a stubborn emulsion forms (common with boron salts), filter the entire biphasic mixture through a tightly packed Celite pad. The resulting filtrate will immediately separate into two distinct, clear layers. Dry the organic layer over Na₂SO₄ and concentrate.

Quantitative Data: Reducing Agent Comparison

Choosing the correct reducing agent is the difference between a 90% yield and a complex mixture of side products. Below is a comparative summary based on established reductive amination parameters[3][4].

Reducing AgentTypical Yield (%)Chemoselectivity (Imine vs Aldehyde)Toxicity / Byproduct RiskOptimal pH Range
NaBH(OAc)₃ 85 - 95%ExcellentLow (Acetate salts)4.0 - 5.0
NaBH₃CN 75 - 90%ExcellentHigh (HCN gas risk upon quench)3.0 - 4.0
NaBH₄ 20 - 40%Poor (Rapidly reduces Aldehyde)Low (Borate salts)7.0 - 9.0
Silanes + Lewis Base 70 - 85%GoodLow (Siloxanes)Neutral

Frequently Asked Questions (FAQs)

Q: I am losing product during the aqueous workup. Where is it going? Causality: Your target molecule, 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol, is amphoteric. It contains a basic secondary amine/pyrazole and an acidic phenolic hydroxyl. If your aqueous quench is too acidic (pH < 3), the amine protonates, dragging the product into the aqueous layer. If it is too basic (pH > 10), the phenol deprotonates into a water-soluble phenoxide. Solution: Strictly buffer your aqueous workup to pH 7–8 using saturated NaHCO₃. This ensures the molecule remains in its neutral, organic-soluble state during extraction.

Q: Does the 1,5-dimethyl substitution on the pyrazole ring hinder the reaction? Causality: Yes. The methyl group at the 5-position introduces moderate steric bulk adjacent to the 4-amino group, while the electron-rich nature of the pyrazole ring modulates the amine's nucleophilicity. This physical reality makes the use of dehydrating agents (molecular sieves) or Lewis acids strictly necessary to drive the initial condensation forward.

Q: Can I use methanol instead of DCE as the solvent? Causality: Methanol is commonly used with NaBH₃CN, but it is not recommended for NaBH(OAc)₃. NaBH(OAc)₃ slowly reacts with protic solvents, degrading the reagent and evolving hydrogen gas. Aprotic solvents like DCE or THF ensure the hydride is reserved entirely for your iminium intermediate[1].

Q: I am seeing a significant amount of a tertiary amine byproduct (bis-alkylation). How do I prevent this? Causality: Reductive amination suffers from over-alkylation if the newly formed secondary amine competes with the primary pyrazolamine to react with remaining salicylaldehyde. Solution: Always maintain a slight excess of the primary amine (1.05 eq). Furthermore, strictly maintain the pH at ~4.5 with acetic acid; at this pH, the formed secondary amine is rapidly protonated into an unreactive ammonium salt, preventing it from attacking another aldehyde molecule[3].

References

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Abdel-Magid et al., Sciencemadness / J. Org. Chem. URL:1

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:2

  • Hitchhiker's Guide to Reductive Amination Source: Thieme-connect URL:3

  • Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines Source: ACS Publications (Organic Letters) URL:4

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol for Preclinical Studies

Welcome to the technical support center for the synthesis of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol. This guide is designed for researchers, scientists, and drug development professionals who are looking t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this compound for preclinical trials.[1][2][3] The transition from lab-scale synthesis to larger-scale production for preclinical studies presents a unique set of challenges that require careful consideration and optimization.[4][5][6] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a successful and efficient scale-up process.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and scale-up of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol.

Q1: What is the general synthetic route for 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol?

The most common and efficient method for synthesizing this compound is the Mannich reaction.[7] This is a three-component condensation reaction involving phenol, formaldehyde, and 1,5-dimethyl-1H-pyrazol-4-amine. The reaction is typically carried out in a protic solvent like ethanol or methanol.

Q2: What are the critical parameters to control during the scale-up of the Mannich reaction?

When scaling up, several parameters become more critical to control to maintain yield and purity:

  • Temperature: The Mannich reaction is often exothermic. Proper temperature control is crucial to prevent side reactions and ensure consistent product quality.[8]

  • Mixing: Inefficient mixing in larger reactors can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities.[5][6][8]

  • Rate of Reagent Addition: The controlled addition of reagents, particularly formaldehyde, is important to manage the reaction exotherm and minimize the formation of byproducts.[4]

Q3: What are the most common impurities encountered, and how can they be minimized?

Common impurities can include:

  • Bis-Mannich products: Where a second aminomethyl group is added to the phenol. This can be minimized by carefully controlling the stoichiometry of the reactants.[9]

  • Unreacted starting materials: This can be addressed by optimizing reaction time and temperature.

  • Polymers of formaldehyde: Using high-quality paraformaldehyde and controlling the reaction temperature can mitigate this.[9]

Q4: What are the recommended purification methods for the final product on a larger scale?

While column chromatography is often used at the lab scale, it can be impractical for large quantities. The preferred methods for large-scale purification are:

  • Recrystallization: This is often the most efficient method for obtaining a highly pure product. A suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) needs to be identified.

  • Slurry Washes: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

Q5: What analytical techniques are essential for quality control during and after the synthesis?

  • Thin-Layer Chromatography (TLC): For monitoring the progress of the reaction.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[12]

II. Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol.

A. Low or No Product Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Poor Quality Reagents - Use fresh, high-quality paraformaldehyde. - Ensure the purity of the phenol and 1,5-dimethyl-1H-pyrazol-4-amine.[9]Old or impure reagents can contain inhibitors or lead to side reactions, reducing the yield of the desired product.[9]
Incorrect Stoichiometry - Carefully verify the molar ratios of the reactants. A slight excess of the amine or phenol may be beneficial in some cases.The stoichiometry of the Mannich reaction is critical. An imbalance can lead to the formation of byproducts or leave starting materials unreacted.[9]
Inadequate Reaction Temperature - Experiment with a range of temperatures (e.g., room temperature to reflux). - Ensure uniform heating of the reaction mixture.The rate of the Mannich reaction is temperature-dependent. Insufficient temperature can lead to an incomplete reaction, while excessive heat can cause decomposition or side reactions.
Insufficient Reaction Time - Monitor the reaction progress using TLC until the starting materials are consumed. - Typical reaction times can range from a few hours to overnight.[9]The reaction may require a longer time to reach completion, especially at lower temperatures.
Improper pH - The Mannich reaction is typically acid-catalyzed. A small amount of acid (e.g., HCl or acetic acid) can be added to facilitate the formation of the electrophilic iminium ion.[7]The formation of the reactive iminium ion from the amine and formaldehyde is a key step in the reaction mechanism and is often accelerated by acidic conditions.[7]
B. Formation of Significant Side Products
Potential Cause Troubleshooting Steps Scientific Rationale
Formation of Bis-Mannich Products - Use a stoichiometric amount or a slight excess of the phenol relative to formaldehyde and the amine.Having more than one reactive site on the phenol can lead to the addition of two aminomethyl groups. Controlling the reactant ratios can favor the mono-substituted product.[9]
Polymerization of Formaldehyde - Use fresh paraformaldehyde. - Add the formaldehyde source portion-wise or as a solution to control its concentration.Formaldehyde can polymerize, especially in the presence of impurities or at high concentrations, making it unavailable for the desired reaction.[9]
Retro-Mannich Reaction - Avoid excessive heat during workup and purification. - Maintain a neutral or slightly basic pH during the workup.Mannich bases can be thermally unstable and can revert to their starting materials under harsh conditions, particularly at elevated temperatures or extreme pH.
C. Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Product is an Oil or Gummy Solid - Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. - Try different recrystallization solvents or solvent combinations.The physical form of the crude product can be influenced by residual solvents or minor impurities. Finding the right conditions for crystallization is key to obtaining a pure, solid product.
Poor Recovery from Recrystallization - Ensure the product is minimally soluble in the cold recrystallization solvent. - Cool the solution slowly to allow for the formation of larger, purer crystals.The efficiency of recrystallization depends on the solubility difference of the product in the hot versus cold solvent. Slow cooling promotes the growth of pure crystals.
Co-elution of Impurities in Chromatography - Optimize the mobile phase composition to improve separation. - Consider using a different stationary phase.For challenging separations, a more refined chromatographic method may be necessary to resolve the product from closely related impurities.

III. Experimental Protocols

A. Detailed Synthesis Protocol (Lab-Scale)

This protocol is a starting point and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) and 1,5-dimethyl-1H-pyrazol-4-amine (1.0 eq) in ethanol (5-10 mL per gram of phenol).

  • Reagent Addition: To this stirred solution, add paraformaldehyde (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash it with cold ethanol.

    • If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

B. Scale-Up Considerations and Protocol

When scaling up the synthesis, the following modifications to the lab-scale protocol should be considered:

Parameter Lab-Scale (grams) Scale-Up (kilograms) Rationale for Change
Reaction Vessel Round-bottom flaskJacketed glass reactorProvides better temperature control and allows for mechanical stirring.[8]
Stirring Magnetic stirrerOverhead mechanical stirrerEnsures efficient mixing in larger volumes to maintain homogeneity and prevent localized overheating.[6][8]
Heating/Cooling Heating mantle/ice bathCirculating heating/cooling systemAllows for precise and uniform temperature control of the reaction mixture.[5]
Reagent Addition All at onceControlled addition via an addition funnel or pumpManages the exotherm of the reaction and minimizes the formation of byproducts.[4]

Scale-Up Protocol:

  • Reactor Setup: Charge a jacketed glass reactor with phenol and 1,5-dimethyl-1H-pyrazol-4-amine dissolved in ethanol.

  • Controlled Addition: Slowly add a slurry of paraformaldehyde in ethanol to the reactor at a controlled rate, while monitoring the internal temperature.

  • Reaction and Monitoring: Maintain the reaction temperature at the optimized level (e.g., 60-70 °C) and monitor the reaction progress by HPLC.

  • Workup and Isolation:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Filter the product using a suitable filtration setup (e.g., a Nutsche filter).

    • Wash the filter cake with cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at a controlled temperature.

IV. Visualizations

A. Reaction Mechanism

Mannich_Reaction cluster_1 Iminium Ion Formation cluster_2 Enol Formation cluster_3 Nucleophilic Attack cluster_4 Final Product Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Formaldehyde->Iminium_Ion + Amine Amine 1,5-dimethyl-1H-pyrazol-4-amine Amine->Iminium_Ion Intermediate Intermediate Iminium_Ion->Intermediate Attack Phenol Phenol Enol Enol Phenol->Enol Tautomerization Enol->Intermediate Final_Product 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol Intermediate->Final_Product Deprotonation

Caption: The Mannich reaction mechanism for the synthesis of the target compound.

B. Experimental Workflow

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: Phenol, Amine, Solvent Start->Reaction_Setup Reagent_Addition Add Formaldehyde Reaction_Setup->Reagent_Addition Reaction Heat and Stir (Monitor by TLC/HPLC) Reagent_Addition->Reaction Workup Cool and Isolate Crude Product Reaction->Workup Purification Recrystallization Workup->Purification Analysis Purity and Structure Confirmation (HPLC, NMR, MS) Purification->Analysis Final_Product Final_Product Analysis->Final_Product

Caption: A streamlined workflow for the synthesis and purification process.

C. Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Low_Yield Low Yield? Check_Reagents Check Reagent Quality and Stoichiometry Low_Yield->Check_Reagents Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Reagents OK Increase_Time Increase Reaction Time Optimize_Temp->Increase_Time Temp OK Check_pH Check Reaction pH Increase_Time->Check_pH Time OK Re-evaluate_Workup Re-evaluate Workup and Purification Check_pH->Re-evaluate_Workup pH OK Success Yield Improved Re-evaluate_Workup->Success

Caption: A decision tree to systematically troubleshoot low product yield.

V. References

  • Introduction to small molecule drug discovery and preclinical development - Frontiers. Available at:

  • Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. - Benchchem. Available at:

  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Available at:

  • Mechanism of pyrazoline formation from the reactions of substituted hydrazines and Mannich bases - Journal of the Chemical Society C: Organic (RSC Publishing). Available at:

  • Technical Support Center: Troubleshooting the Retro-Mannich Reaction During Workup - Benchchem. Available at:

  • Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them - Pure Synth. Available at:

  • Key steps in the preclinical development of a drug - Alhena Consult. Available at:

  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. Available at:

  • 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group. Available at:

  • Introduction to small molecule drug discovery and preclinical development - ResearchGate. Available at:

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. Available at:

  • Small Molecule Clinical Development: Trial Design, Regulatory Pathways and Key Challenges | Banook. Available at:

  • New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. Available at:

  • Mannich reaction - Wikipedia. Available at:

  • 6 key challenges when scaling up sustainable chemical processes - Uk-cpi.com. Available at:

  • Electrophilic Substitution Reactions in Pyrazole - Scribd. Available at:

  • (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Available at:

  • Squaramide-Catalyzed Asymmetric Mannich Reaction between 1,3-Dicarbonyl Compounds and Pyrazolinone Ketimines: A Pathway to Enantioenriched 4-Pyrazolyl- and 4-Isoxazolyl-4-aminopyrazolone Derivatives - MDPI. Available at: _

  • Development of a Pilot Scale Process for the Anti-Alzheimer Drug (−)-Galanthamine Using Large-Scale Phenolic Oxidative Coupling and Crystallisation-Induced Chiral Conversion - ACS Publications. Available at:

  • Mannich Reaction - Chemistry Steps. Available at:

  • Mannich condensation reaction problems? - ResearchGate. Available at:

  • Mannich condensation reaction problems? - ECHEMI. Available at:

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Available at:

  • Synthesis and Reactions of 2-[(methylsulfanyl) (phenylamino) and 2-[(methylsulfanyl)(N-methylphenylamino) methylidene]-1,3 - Minosegibutor.hu. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNi1gdpMCO3YAZLUAslDz_F3Pe6vTxEkS42LeiO9shbi-46WIt3gVk_-y2qNL6VSRKXtqdL4Ljz2LPDSQ8cvPUgr1zUDE_-OX-861eE0f62V08qq7PhuuQ1nzKLhfljSAIsKJBIOopEzO9iUoS7F4peFZLj8s4uwwI0QfOkAIOrA==

  • SCALE UP ASPECTS OF PHENOL-FORMALDEHYDE REACTIONS | HubSpot. Available at:

  • Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling - Open Exploration Publishing. Available at:

  • 2-{[(1,5-dimethyl-1h-pyrazol-4-yl)amino]methyl}phenol - Guidechem. Available at:

  • Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed. Available at:

  • Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. Available at:

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. Available at:

  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents. Available at:

  • Synthesis and Structural Insight into the Bioactivity of Imines with 1,5-Dimethyl-2. Available at:

  • Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine - MDPI. Available at:

  • 1,5-Dimethylpyrazole | SIELC Technologies. Available at:

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available at:

  • synthesis and biological significance of pyrazolones - IJPSR (2009), Issue 1, Vol. Available at:

  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents | Journal of Agricultural and Food Chemistry - ACS Publications. Available at:

  • (PDF) 2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol - ResearchGate. Available at:

  • 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl] - Sigma-Aldrich. Available at:

  • Application Note: Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxylate - Benchchem. Available at:

Sources

Troubleshooting

Technical Support Center: Advanced NMR Elucidation of Substituted Pyrazoles

Welcome to the Core Analytical Facility's Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Core Analytical Facility's Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the unique spectroscopic challenges presented by substituted pyrazoles.

Pyrazoles are notorious for exhibiting annular tautomerism, quadrupolar relaxation effects, and ambiguous regiochemistry. This guide does not just provide quick fixes; it explains the fundamental physical chemistry driving these phenomena and equips you with self-validating experimental protocols to definitively solve them.

Part 1: Diagnostic Workflow for Pyrazole NMR

Before diving into specific experiments, use the logical workflow below to diagnose the root cause of your spectral ambiguity.

NMR_Workflow Start Acquire 1H & 13C NMR (298 K, CDCl3) Eval1 Are C3/C5 or H3/H5 signals broad or missing? Start->Eval1 Sub1 Diagnosis: Prototropic Exchange (Annular Tautomerism) Eval1->Sub1 Yes Eval2 Is N1/N2 Regiochemistry Ambiguous? Eval1->Eval2 No Action1 Protocol: Perform VT-NMR (Cooling) or switch to DMSO-d6 Sub1->Action1 Action1->Eval2 Action2 Protocol: Acquire 1H-15N HMBC & 1H-1H NOESY Eval2->Action2 Yes Final Final Structure Assignment Confirmed Eval2->Final No Action2->Final

Diagnostic workflow for resolving tautomeric and regiochemical ambiguities in pyrazole NMR.

Part 2: Troubleshooting FAQs & Methodologies

Issue 1: Missing or Broad Signals in the Aromatic Region

Q: I synthesized an N-unsubstituted pyrazole. In my 13 C NMR spectrum, the signals for C3 and C5 are massive broad humps or completely missing. What is happening?

The Causality: You are observing annular tautomerism. In N-unsubstituted pyrazoles, the NH proton rapidly exchanges between the N1 and N2 positions. At room temperature, this prototropic exchange rate is often on the "intermediate" NMR timescale[1]. Because the C3 and C5 carbons alternate between being adjacent to an amine (-NH-) and an imine (-N=), their chemical shifts fluctuate rapidly. The NMR instrument captures a time-averaged snapshot, causing the signals to dephase and broaden into the baseline[1].

The Solution: Variable Temperature (VT) NMR Protocol To resolve these signals, you must slow down the exchange kinetics by cooling the sample until the tautomers "freeze out" into distinct, sharp signals.

  • Sample Preparation: Dissolve your sample in a low-freezing-point deuterated solvent (e.g., CD 2​ Cl 2​ or Toluene- d8​ ). Note: Switching to a hydrogen-bond accepting solvent like DMSO- d6​ at room temperature can also selectively stabilize one tautomer by disrupting intermolecular pyrazole dimers[2].

  • Baseline Acquisition: Lock, shim, and acquire standard 1 H and 13 C spectra at 298 K.

  • Cooling Gradient: Lower the probe temperature in 10 K increments (e.g., down to 230 K). Allow 5–10 minutes at each step for thermal equilibration.

  • Re-Optimization: Re-tune the probe and re-shim the magnetic field at every temperature step.

  • Self-Validation Check: Monitor the Full Width at Half Maximum (FWHM) of your solvent residual peak. If the solvent peak broadens as you cool, your shims have degraded due to temperature gradients. You can only confirm that pyrazole peak splitting is due to slowed tautomeric exchange if the solvent reference peak remains perfectly sharp.

Issue 2: Differentiating N1 vs. N2 Substitution (Regiochemistry)

Q: I alkylated a 3-substituted pyrazole and obtained a mixture of regioisomers. 1 H and 13 C NMR cannot definitively tell me which isomer is N1-alkylated and which is N2-alkylated. How do I prove the regiochemistry?

The Causality: Because the electron densities of the C3 and C5 positions can be remarkably similar depending on the substituents, 1D 13 C NMR is often insufficient for assigning regiochemistry. However, the two nitrogen atoms in a substituted pyrazole exist in vastly different electronic environments: one is "pyrrole-like" (N1, donates its lone pair to the aromatic sextet) and one is "pyridine-like" (N2, lone pair is orthogonal to the π -system). 15 N NMR provides highly distinct chemical shifts for these two environments[3].

The Solution: 1 H- 15 N HMBC Protocol By utilizing Heteronuclear Multiple Bond Correlation (HMBC), you can observe long-range scalar couplings ( 2J and 3J ) between the protons of your newly added substituent (e.g., an N-CH 3​ group) and the specific nitrogen atom it is attached to[4].

  • Sample Preparation: Prepare a highly concentrated sample ( 20 mg) to compensate for the low natural abundance of 15 N (0.37%).

  • Parameter Optimization: Set up a 1 H- 15 N HMBC experiment. Optimize the long-range coupling constant delay ( JN−H​ ) to 5–8 Hz , which is optimal for pyrazole ring systems[3].

  • Acquisition: Run the HMBC alongside a standard 1 H- 1 H NOESY to look for through-space correlations between the N-substituent and the adjacent C5-H proton.

  • Self-Validation Check: Always acquire a 1 H- 15 N HSQC (1-bond correlation) prior to the HMBC. For an N-alkylated pyrazole, the HSQC should be completely blank (no N-H bonds). If signals appear in the HSQC, your sample contains unreacted starting material. Confirming a blank HSQC ensures that the cross-peaks in your HMBC are true multiple-bond correlations.

HMBC_Logic Substituent N-Substituent Protons (e.g., N-CH3) N1 N1 (Pyrrole-like) δ -160 to -180 ppm Substituent->N1 2J/3J HMBC Correlation C5 C5 Carbon δ 130-150 ppm Substituent->C5 3J HMBC Correlation N2 N2 (Pyridine-like) δ -70 to -90 ppm N1->N2 No direct proton coupling

Logical mapping of key 1H-15N and 1H-13C HMBC correlations for assigning N1-substituted pyrazoles.

Part 3: Quantitative Data Summaries

To assist in your spectral assignments, use the following reference tables which summarize the expected behaviors and chemical shifts of pyrazole systems based on established literature[1],[2],[3].

Table 1: Solvent and Temperature Effects on Pyrazole Tautomeric Equilibria
Solvent EnvironmentTemperaturePrototropic Exchange RateNMR ObservationDiagnostic Utility
CDCl 3​ (Non-polar)298 KFast / IntermediateBroad or averaged C3/C5 signals.Poor for structural elucidation; indicates tautomerism.
CDCl 3​ (Non-polar)< 240 KSlowSharp, distinct signals for both tautomers.Excellent for determining tautomeric ratios in equilibrium.
DMSO- d6​ (Polar, H-bonding)298 KSlowSharp signals; often stabilizes a single dominant tautomer.Best for routine 1D NMR assignment and solid-state correlation.
Table 2: Typical 15 N and 13 C Chemical Shifts for Regiochemistry Assignment
NucleusChemical EnvironmentTypical Shift Range (ppm)Key 2D NMR Correlations
15 N (N1) "Pyrrole-like" (N-R)-160 to -180 ppm 2J HMBC to N-alkyl protons; 3J to C5-H.
15 N (N2) "Pyridine-like" (N=C)-70 to -90 ppm 3J HMBC to C3-H.
13 C (C3) Imine-adjacent carbon140 to 155 ppm 3J HMBC from N2 (if observable).
13 C (C5) Amine-adjacent carbon130 to 145 ppm 3J HMBC from N-alkyl protons; NOESY to N-alkyl.

(Note: 15 N chemical shifts are referenced to nitromethane at 0 ppm or liquid ammonia at -380 ppm. The values above assume the nitromethane scale).

Part 4: References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.

  • Phosphonylpyrazoles from Bestmann−Ohira Reagent and Nitroalkenes: Synthesis and Dynamic NMR Studies. The Journal of Organic Chemistry - ACS Publications.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing.

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of Synthetic Routes to Pyrazole-Phenols: A Guide for Medicinal Chemists

Introduction: The Privileged Pyrazole-Phenol Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole-Phenol Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] When fused with a phenolic moiety, the resulting pyrazole-phenol structure combines the hydrogen-bonding capabilities and potential antioxidant properties of the phenol with the versatile binding interactions of the pyrazole ring. This combination often leads to enhanced biological efficacy, making these compounds highly sought-after targets in drug discovery.[4][5]

This guide provides a head-to-head comparison of the most prominent synthetic strategies for constructing pyrazole-phenols. We will delve into the mechanistic underpinnings of each route, offer a critical evaluation of their respective strengths and weaknesses, and provide detailed, field-proven protocols to enable their practical application in the laboratory.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the pyrazole ring is most commonly achieved through the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[6][7] Variations on this theme, along with other modern approaches, form the basis of our comparison.

Synthetic Route Core Principle Typical Yields Key Advantages Common Challenges
1. Knorr Pyrazole Synthesis Cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.60-95%[1][3]High versatility, readily available starting materials, robust and well-established.Potential for regioisomeric mixtures with unsymmetrical dicarbonyls, often requires acidic or basic conditions.
2. Claisen-Schmidt Condensation Route Base-catalyzed reaction of a ketone with an aldehyde to form a chalcone, followed by cyclization with hydrazine.[8][9]70-90%Good control over substitution patterns, access to a wide range of chalcone precursors.Multi-step process, potential for side reactions during chalcone formation.
3. Multicomponent Reactions (MCRs) One-pot reaction of three or more starting materials to form the pyrazole ring.[10]50-95%[11]High atom economy, operational simplicity, rapid access to molecular diversity.[12]Optimization can be complex, potential for lower yields with challenging substrates.
4. Green & Catalytic Approaches Use of eco-friendly conditions (e.g., microwave, ultrasound) or advanced catalysts (e.g., nano-ZnO, ionic liquids) to improve classical methods.[13][14]85-97%[14][15]Reduced reaction times, improved yields, milder conditions, enhanced sustainability.[16][17]Requires specialized equipment (microwaves, sonicator), catalyst cost and reusability can be a factor.[13]

Route 1: The Knorr Pyrazole Synthesis

First described in 1883, the Knorr synthesis remains the most fundamental and widely used method for pyrazole construction.[3] The reaction involves the cyclocondensation of a hydrazine with a β-dicarbonyl compound.[7][18] To synthesize a pyrazole-phenol, one of the starting materials must contain the phenolic hydroxyl group.

Causality of Experimental Choices: The reaction is typically catalyzed by a weak acid, such as acetic acid. The acid's role is to protonate one of the carbonyl oxygens of the dicarbonyl compound, which increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the hydrazine.[19][20] The choice of solvent is often ethanol or acetic acid, as they effectively solvate the reactants and intermediates without interfering with the reaction.

Reaction Mechanism

The mechanism proceeds through two key stages: initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[21]

Knorr_Mechanism cluster_dicarbonyl 1,3-Dicarbonyl R1 C1 C R1->C1 O1 O C1->O1 CH2 CH₂ C1->CH2 C2 C CH2->C2 O2 O C2->O2 R2 C2->R2 Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->inv1 + H₂N-NH-R³ (Acid Catalyst) Hydrazine +   H₂N-NH-R³ R1_i C1_i C N1_i N NH_i NH-R³ CH2_i CH₂ C2_i C O_i O R2_i Hydrazone Hydrazone Intermediate Cyclic Cyclic Intermediate Hydrazone->Cyclic Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic->Pyrazole Dehydration - H₂O Water + H₂O inv1->Hydrazone - H₂O Claisen_Schmidt_Workflow Start Start: Aryl Ketone (with phenol) + Benzaldehyde Step1 Step 1: Claisen-Schmidt Condensation (NaOH, Ethanol) Start->Step1 Intermediate Intermediate: Phenolic Chalcone Step1->Intermediate Step2 Step 2: Cyclocondensation (Hydrazine Hydrate, Acetic Acid) Intermediate->Step2 Product Final Product: Pyrazole-Phenol Step2->Product

Sources

Safety & Regulatory Compliance

Safety

2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling complex bifunctional molecules by categorizing them based on only one functional group. 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phen...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling complex bifunctional molecules by categorizing them based on only one functional group. 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol (CAS: 1006319-39-6) is a prime example. Treating it merely as a standard organic solid ignores the insidious nature of its phenol moiety and the chronic toxicity of its pyrazole core.

This guide provides the essential, causality-driven operational and disposal frameworks required to handle this compound safely, ensuring regulatory compliance and laboratory integrity.

Part 1: Mechanistic Hazard Assessment & Causality

To design an effective disposal and handling protocol, we must first understand the molecular behavior of the compound. The dual-hazard nature of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol stems from its two primary functional groups:

  • The Phenol Moiety (Acute Toxicity & Corrosivity): Phenol is highly lipophilic and rapidly penetrates the stratum corneum, denaturing epidermal proteins and causing severe chemical burns. Crucially, phenol exerts a local anesthetic effect [1]. This means severe burns may initially be entirely painless, delaying emergency response and allowing deeper systemic absorption, which can lead to neurotoxicity and cardiovascular collapse.

  • The Pyrazole Moiety (Chronic & Aquatic Toxicity): Pyrazole derivatives are documented to induce specific target organ damage—particularly to the spleen, liver, and thyroid—upon repeated exposure [2]. Furthermore, they exhibit high aquatic toxicity and resist rapid biodegradation, dictating strict prohibitions against sink disposal.

Because of these combined properties, any waste containing this compound must be managed as a Regulated Hazardous Waste (Toxic and Corrosive) under EPA Resource Conservation and Recovery Act (RCRA) guidelines [3]. Furthermore, the phenol moiety actively corrodes metals such as copper, brass, and stainless steel, necessitating the strict use of non-metallic storage containers [4].

Part 2: Quantitative Data & Material Compatibility

The following table summarizes the physicochemical properties and the specific logistical choices required for safe handling.

ParameterValue / SpecificationCausality / Operational Implication
CAS Number 1006319-39-6Unique identifier required for hazardous waste labeling and tracking.
Molecular Formula C12H15N3ONitrogenous organic nature dictates that combustion byproducts will include toxic nitrogen oxides (NOx).
Glove Compatibility Neoprene or Butyl RubberPhenol rapidly permeates standard 4-mil nitrile gloves. Butyl rubber provides >480 minutes of breakthrough resistance.
Container Compatibility High-Density Polyethylene (HDPE), PTFEPhenol is corrosive to stainless steel and brass; metal safety cans will structurally degrade over time.
Extinguishing Media Dry chemical, CO2, Alcohol-resistant foamDo NOT use water jets. Water disperses the lipophilic phenol, expanding the contamination zone.
First-Aid Requirement Polyethylene Glycol (PEG) 400PEG acts as a competitive solvent, drawing phenol out of the dermis before systemic circulation occurs.

Part 3: Step-by-Step Operational Methodologies

Every protocol in your laboratory must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Protocol A: Safe Handling & Solution Preparation
  • Pre-Operational Verification: Turn on the fume hood and verify the digital face velocity monitor reads between 100–120 fpm.

    • Validation: Hold a Kimwipe near the sash gap; it must pull inward steadily. Verify that an unexpired PEG 400 first-aid kit is visually accessible within arm's reach.

  • PPE Assembly: Don a chemical-resistant apron, splash goggles, and a face shield. Double-glove using standard nitrile as the inner layer and Neoprene or Butyl rubber as the outer layer.

  • Dispensing: Weigh the solid compound inside the fume hood using an anti-static weigh boat to prevent aerosolization of the toxic powder.

  • Solubilization: Dissolve the compound in the designated solvent while keeping the sash as low as possible.

    • Validation: Visually inspect the solution against a light background to ensure complete dissolution before removing the vessel from the hood.

Protocol B: Spill Response (Self-Validating Recovery)
  • Containment: Immediately evacuate the immediate area. Do not use water.

  • Absorption: Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite.

  • Collection: Use non-sparking polypropylene tools to scoop the absorbed mixture into a rigid HDPE waste container.

    • Validation: Swab the spill area with a pH strip moistened with distilled water. A neutral pH (6.5-7.5) indicates the corrosive phenolic residue has been successfully removed.

Part 4: Proper Disposal Procedures

Waste segregation is critical. Mixing this compound with incompatible waste streams (like strong oxidizers or acids) can trigger exothermic reactions.

Protocol C: Triple-Rinse Protocol for Empty Containers

The EPA mandates triple-rinsing for acutely toxic containers to achieve "RCRA empty" status [3].

  • Initial Wash: Add a compatible solvent (e.g., methanol or isopropanol) to the empty primary container, filling it to approximately 10% of its total volume.

  • Agitation: Cap the container tightly and agitate vigorously for 30 seconds to dissolve any residual crystalline compound.

  • Decanting: Empty the rinsate into the designated "Toxic Organic Liquid Waste" HDPE carboy.

  • Repetition: Repeat steps 1 through 3 two additional times.

    • Validation: Visually confirm the complete absence of crystalline residue on the walls of the vial.

  • Defacement: Deface the original chemical label with a thick marker and dispose of the washed container in the standard solid hazardous waste stream.

Part 5: Waste Segregation Workflow

The following diagram maps the logical flow for segregating and disposing of waste generated by 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol.

WasteDisposal Start Waste Generation: 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol Solid Solid Waste (Powder, PPE, Wipes) Start->Solid Liquid Liquid Waste (Solutions, Rinsates) Start->Liquid Empty Empty Containers (Primary Vials) Start->Empty SolidCollect Double-bag in 4-mil polyethylene bags Solid->SolidCollect LiquidCollect Collect in dedicated HDPE carboys Liquid->LiquidCollect EmptyCollect Triple-rinse protocol (Methanol/Isopropanol) Empty->EmptyCollect Labeling Label: 'Hazardous Waste - Toxic, Corrosive' SolidCollect->Labeling LiquidCollect->Labeling EmptyCollect->LiquidCollect Transfer Rinsate Storage Secondary Containment Satellite Accumulation Area Labeling->Storage EHSPickup EHS / Certified Waste Vendor Pickup Storage->EHSPickup

Workflow for the segregation and disposal of phenol-pyrazole derivative hazardous waste.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Phenol." Centers for Disease Control and Prevention.[Link][1]

  • New Jersey Department of Health. "Right to Know Hazardous Substance Fact Sheets." NJ.gov.[Link][2]

  • National Center for Biotechnology Information (NCBI). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NIH Bookshelf.[Link][3]

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.[Link][4]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol

As research and development in pharmaceuticals and life sciences advance, the synthesis and handling of novel chemical entities are becoming increasingly common. One such compound, 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino...

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Author: BenchChem Technical Support Team. Date: March 2026

As research and development in pharmaceuticals and life sciences advance, the synthesis and handling of novel chemical entities are becoming increasingly common. One such compound, 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol, presents a unique combination of structural motifs—a substituted pyrazole and an aminophenol derivative. This guide provides a detailed protocol for its safe handling, from initial risk assessment to ultimate disposal, ensuring the well-being of laboratory personnel and the integrity of the research environment.

Understanding the Hazard Profile: A Synthesis of Analogous Compound Data
  • Pyrazole Derivatives: The pyrazole moiety is a common scaffold in pharmacologically active compounds. While some pyrazole derivatives are relatively benign, others can be harmful if swallowed, toxic in contact with skin, and cause serious eye damage[1]. They can also cause skin and respiratory irritation[2][3].

  • Aminophenol Derivatives: Aminophenols are known to be harmful by inhalation and if swallowed[4]. Some are suspected of causing genetic defects[5][6][7]. They are also frequently cited as skin and eye irritants[4][5].

Given these potential hazards, 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol should be handled as a hazardous substance, with precautions taken to avoid all routes of exposure.

Table 1: Summary of Potential Hazards and Corresponding Safety Precautions

Potential HazardAssociated Functional GroupRecommended Precaution
Harmful if swallowed, inhaled, or in contact with skinPyrazole, AminophenolUse in a well-ventilated area, wear appropriate PPE, and avoid generating dust or aerosols.
Skin and eye irritation/damagePyrazole, AminophenolWear safety goggles with side shields and chemical-resistant gloves.
Potential for genetic defectsAminophenolHandle with extreme care, using engineering controls to minimize exposure.
Environmental hazardPyrazole, AminophenolDispose of as hazardous waste; do not release into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following PPE is mandatory when working with 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol.

  • Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard or European Standard EN166 are required[4][5]. A face shield should be worn over safety glasses when there is a risk of splashing or when handling larger quantities.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn[8]. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be disposed of immediately following proper removal techniques to avoid skin contact[2][6].

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned to provide maximum skin coverage[8]. Long pants and closed-toe shoes are also required to protect the lower body from potential spills.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to keep airborne concentrations low, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary[4][5].

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory goggles Don Chemical Safety Goggles start->goggles lab_coat Wear Flame-Resistant Lab Coat goggles->lab_coat gloves Inspect and Don Chemical-Resistant Gloves lab_coat->gloves fume_hood Work in a Certified Chemical Fume Hood gloves->fume_hood end_ppe Safe to Handle Chemical fume_hood->end_ppe

Caption: Workflow for donning appropriate Personal Protective Equipment.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol is essential to minimize risk.

3.1. Preparation and Pre-Handling

  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory that is equipped with an eyewash station and a safety shower[4].

  • Ventilation: Ensure that a certified chemical fume hood is used for all manipulations of the solid compound or its solutions[2][3].

  • Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and sealable containers, are within the fume hood to avoid unnecessary movement in and out of the containment area.

3.2. Handling and Experimental Procedures

  • Weighing: If the compound is a solid, handle it carefully to avoid generating dust. Use a microbalance within the fume hood if possible.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Reactions: All reactions involving this compound should be carried out in appropriate glassware within the fume hood.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly with soap and water[2][4].

Spill and Emergency Procedures

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Inform your supervisor and any colleagues in the vicinity.

  • Assess: From a safe distance, assess the extent of the spill.

  • Contain: If the spill is small and you are trained to handle it, use an inert absorbent material to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal[4][6].

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.

  • Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[2][9]. If inhaled, move to fresh air and seek medical attention[2].

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal is a critical final step in the safe handling of any hazardous chemical.

  • Waste Segregation: All waste contaminated with 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated hazardous waste container.

  • Labeling: The hazardous waste container must be clearly labeled with the full chemical name and the words "Hazardous Waste".

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company[1][10]. Do not dispose of this chemical down the drain or in the regular trash[1].

Disposal_Workflow cluster_disposal Chemical Waste Disposal Protocol start_disposal Generation of Chemical Waste segregate Segregate Waste into Designated Container start_disposal->segregate label_waste Label Container with 'Hazardous Waste' and Full Chemical Name segregate->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs end_disposal Proper Disposal contact_ehs->end_disposal

Caption: Step-by-step workflow for the proper disposal of chemical waste.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Benchchem. Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Cole-Parmer. Material Safety Data Sheet - 2-Aminophenol.
  • Carl ROTH. Safety Data Sheet: 4-Aminophenol.
  • ChemicalBook. Pyrazole - Safety Data Sheet.
  • Angene Chemical. Safety Data Sheet.
  • CDH Fine Chemical. p-Aminophenol CAS No 123-30-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Tokyo Chemical Industry. SAFETY DATA SHEET.
  • Key Organics. Safety Data Sheet.
  • Spectrum Chemical. SAFETY DATA SHEET.
  • FUJIFILM Wako. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • BLD Pharmatech. 2-(1-Methyl-1H-pyrazol-3-yl)phenol Safety Data Sheet.
  • Guidechem. 2-{[(1,5-dimethyl-1h-pyrazol-4-yl)amino]methyl}phenol.
  • NextSDS. 2-(4-methyl-1H-pyrazol-1-yl)phenol — Chemical Substance Information.
  • AkzoNobel. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Arvia Technology. Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Angene Chemical. Safety Data Sheet.

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